molecular formula C7H10N2 B1334585 2,5-Dimethylpyridin-4-amine CAS No. 22279-89-6

2,5-Dimethylpyridin-4-amine

Cat. No.: B1334585
CAS No.: 22279-89-6
M. Wt: 122.17 g/mol
InChI Key: KQCWCIYVDIVYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyridin-4-amine (CAS 22279-89-6) is an aminopyridine derivative with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . This compound is a solid at room temperature and features an amine functional group on a substituted pyridine ring, a structure known to be of significant value in organic synthesis and pharmaceutical research . As a substituted pyridine, it shares a structural relationship with well-known catalysts like 4-Dimethylaminopyridine (DMAP) . DMAP is extensively used as a potent nucleophilic catalyst in various reactions, including esterifications with anhydrides, hydrosilylations, and the synthesis of β-lactams . This suggests potential catalytic applications for this compound and related derivatives in facilitating complex bond-forming reactions. Furthermore, the aminopyridine scaffold is a key motif in medicinal chemistry. Research into symmetric double-headed aminopyridine compounds has demonstrated their utility as potent inhibitors of neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . The structural features of this compound make it a versatile building block for constructing such bioactive molecules and for exploring new chemical space in drug discovery programs. This product is intended for research purposes as a chemical intermediate or standard. For research use only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCWCIYVDIVYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400302
Record name 2,5-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22279-89-6
Record name 2,5-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and well-documented synthetic pathway for 2,5-Dimethylpyridin-4-amine, a valuable pyridine derivative in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2,5-lutidine (2,5-dimethylpyridine), and proceeds through a three-step sequence involving N-oxidation, nitration, and a final reduction. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the following three key transformations:

  • N-Oxidation: 2,5-Lutidine is first oxidized to 2,5-dimethylpyridine N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.

  • Nitration: The resulting N-oxide undergoes regioselective nitration at the 4-position to yield 2,5-dimethyl-4-nitropyridine N-oxide.

  • Reduction: In the final step, both the nitro group and the N-oxide are simultaneously reduced to afford the target compound, this compound.

Synthesis_Pathway Start 2,5-Lutidine Step1 2,5-Dimethylpyridine N-oxide Start->Step1 N-Oxidation (H₂O₂, Catalyst) Step2 2,5-Dimethyl-4-nitropyridine N-oxide Step1->Step2 Nitration (HNO₃, H₂SO₄) Final This compound Step2->Final Reduction (e.g., Fe/CH₃COOH) N_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A1 Charge 2,5-Lutidine and Catalyst A2 Heat to 45°C A1->A2 B1 Add H₂O₂ dropwise A2->B1 B2 Heat to 85°C for 5h B1->B2 C1 Cool to 50°C B2->C1 C2 Vacuum Distillation C1->C2 C3 Obtain Product C2->C3 Nitration_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A1 Dissolve N-oxide in H₂SO₄ A2 Cool to 0-5°C A1->A2 B1 Add Nitrating Mixture A2->B1 B2 Heat to 85-90°C for 12h B1->B2 C1 Pour onto Ice B2->C1 C2 Neutralize and Extract C1->C2 C3 Isolate Product C2->C3 Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A1 Dissolve Nitro-N-oxide in AcOH/EtOH A2 Add Iron Powder and conc. HCl A1->A2 B1 Heat to Reflux for 20-30 min A2->B1 C1 Filter and Concentrate B1->C1 C2 Basify and Extract C1->C2 C3 Isolate Final Product C2->C3

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-Dimethylpyridin-4-amine (CAS No: 22279-89-6). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with computationally predicted values to offer a foundational understanding of the compound's characteristics. The guide includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be adapted for this specific molecule. Furthermore, it presents a general synthetic workflow for 4-aminopyridine derivatives and a logical diagram illustrating the pivotal role of physicochemical properties in the drug development process, in lieu of specific biological pathway information for the title compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and potential application of substituted pyridin-4-amines.

Core Physicochemical Properties

The quantitative physicochemical data for this compound is summarized in the tables below. It is critical to note that a majority of these values are computationally predicted due to the limited availability of experimental data.

Table 1: General and Structural Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 22279-89-6Sunway Pharm Ltd.[1]
Molecular Formula C₇H₁₀N₂Sunway Pharm Ltd.[1]
Molecular Weight 122.17 g/mol Sunway Pharm Ltd.[1]
Canonical SMILES CC1=CC(=C(N=C1)C)NN/A

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Melting Point (°C) Not availableN/A
Boiling Point (°C) Not availableN/A
pKa (Basic) Not availableN/A
Water Solubility (logS) -1.32Ambeed[2]
logP (Octanol-Water Partition Coefficient) Not availableN/A

Note: The water solubility (logS) is a predicted value. An ESOL (Estimated SOLubility) value of -1.32 corresponds to a solubility of approximately 5.13 mg/mL.[2] The absence of other values underscores the need for experimental determination.

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid aromatic amine like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

pKa Determination

Objective: To quantify the basicity of the amine functional group by determining the acid dissociation constant of its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise mass of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if water solubility is low.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Octanol-Water Partition Coefficient (logP) Determination

Objective: To measure the lipophilicity of the compound, which is a critical parameter for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known concentration of this compound is dissolved in the aqueous or octanol phase.

  • Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Biological Context

General Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Reduction Pyridine_Derivative 2,5-Dimethylpyridine Nitropyridine 2,5-Dimethyl-4-nitropyridine Pyridine_Derivative->Nitropyridine Nitration Nitrating_Agent Nitrating Agent (e.g., H₂SO₄/HNO₃) Nitrating_Agent->Nitropyridine N_Oxide 2,5-Dimethyl-4-nitropyridine N-oxide Nitropyridine->N_Oxide N-Oxidation Final_Product This compound N_Oxide->Final_Product Reduction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->N_Oxide Reducing_Agent Reducing Agent (e.g., Fe/HCl) Reducing_Agent->Final_Product

A generalized synthetic workflow for the preparation of 4-aminopyridine derivatives.
Biological Significance of the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are structural components in a variety of biologically active molecules.[3][4] The aminopyridine moiety can serve as a key pharmacophore, interacting with various enzymes and receptors within the body.[5][6]

Derivatives of aminopyridine have been explored for a range of therapeutic applications, including their potential as antibacterial, antiviral, and anti-inflammatory agents.[4] For instance, 4-aminopyridine itself is a potassium channel blocker used in the treatment of certain neurological conditions.[7] The specific biological activity of this compound has not been extensively reported, but its structural similarity to other bioactive aminopyridines suggests it could be a valuable scaffold for further investigation in drug discovery programs.

Role of Physicochemical Properties in Drug Development

The physicochemical properties of a compound like this compound are fundamental to its potential as a therapeutic agent. The interplay between these properties dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The logical relationship is depicted in the diagram below.

G cluster_Properties Physicochemical Properties cluster_ADME ADME Profile cluster_Outcome Therapeutic Outcome pKa pKa (Ionization State) Absorption Absorption (e.g., Gut, BBB) pKa->Absorption affects logP logP (Lipophilicity) logP->Absorption governs Distribution Distribution (Tissue Penetration) logP->Distribution influences Metabolism Metabolism (Biotransformation) logP->Metabolism affects Solubility Solubility (Aqueous/Lipid) Solubility->Absorption enables Excretion Excretion (Clearance) Solubility->Excretion facilitates MW Molecular Weight MW->Distribution impacts Bioavailability Bioavailability Absorption->Bioavailability Efficacy Efficacy & Potency Distribution->Efficacy Metabolism->Efficacy Toxicity Toxicity Metabolism->Toxicity Excretion->Toxicity Bioavailability->Efficacy

References

An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2,5-dimethylpyrimidin-4-amine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, structural characteristics, and physicochemical properties. Due to the limited availability of direct experimental protocols for this specific molecule, this guide also presents a plausible synthesis pathway and a representative biological screening workflow based on established methodologies for analogous pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.

A Note on Chemical Nomenclature: Initial database searches for "2,5-Dimethylpyridin-4-amine" yield limited technical information. However, a structurally similar compound, "2,5-dimethylpyrimidin-4-amine," is well-documented and commercially available. Given the specificity of the user's request for in-depth technical data, this guide will focus on the pyrimidine derivative, as it is the likely compound of interest for research and development purposes.

Chemical Identity and Structure

2,5-dimethylpyrimidin-4-amine is a substituted pyrimidine with the chemical formula C₆H₉N₃.[1] It is identified by the CAS number 73-70-1 .[2] The structure consists of a pyrimidine ring substituted with methyl groups at positions 2 and 5, and an amine group at position 4.

Molecular Structure:

Caption: 2D structure of 2,5-dimethylpyrimidin-4-amine.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of 2,5-dimethylpyrimidin-4-amine.[1][2]

PropertyValueSource
CAS Number 73-70-1PubChem[2]
Molecular Formula C₆H₉N₃PubChem[1]
Molecular Weight 123.16 g/mol PubChem[2]
IUPAC Name 2,5-dimethylpyrimidin-4-aminePubChem[2]
SMILES CC1=CN=C(N=C1N)CPubChem[2]
InChI Key UXKNAXNFIYFMIB-UHFFFAOYSA-NPubChem[2]
XlogP (predicted) 0.6PubChemLite[1]
Monoisotopic Mass 123.07965 DaPubChemLite[1]
Appearance White to off-white solid (reported)Commercial Suppliers
Storage Temperature 2–8 °C (under inert gas)Commercial Suppliers

Experimental Protocols

Proposed Synthesis of 2,5-Dimethylpyrimidin-4-amine

The following protocol outlines a proposed synthesis based on the reaction of 2-methyl-3-oxobutanenitrile with acetamidine.

Experimental Workflow: Synthesis of 2,5-Dimethylpyrimidin-4-amine

G Proposed Synthesis Workflow for 2,5-Dimethylpyrimidin-4-amine cluster_reactants Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Characterization Reactant1 2-Methyl-3-oxobutanenitrile Reaction Combine reactants in an appropriate solvent (e.g., ethanol) Add a base (e.g., sodium ethoxide) Reflux the mixture for several hours Reactant1->Reaction Reactant2 Acetamidine Hydrochloride Reactant2->Reaction Workup Cool the reaction mixture Remove solvent under reduced pressure Partition between water and an organic solvent (e.g., ethyl acetate) Reaction->Workup Isolation Separate the organic layer Dry over anhydrous sodium sulfate Filter and concentrate to yield crude product Workup->Isolation Purification Purify the crude product by column chromatography or recrystallization Isolation->Purification Analysis Confirm structure and purity using NMR, Mass Spectrometry, and HPLC Purification->Analysis

Caption: Proposed workflow for the synthesis of 2,5-dimethylpyrimidin-4-amine.

Detailed Methodology:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

  • Addition of β-Ketonitrile: Add 2-methyl-3-oxobutanenitrile dropwise to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2,5-dimethylpyrimidin-4-amine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

Representative Biological Screening Protocol: Kinase Inhibition Assay

Derivatives of the aminopyrimidine scaffold are frequently investigated as kinase inhibitors. The following is a generalized in vitro protocol for assessing the inhibitory activity of 2,5-dimethylpyrimidin-4-amine against a target protein kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G Generalized Workflow for Kinase Inhibition Screening cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection and Analysis Compound Prepare serial dilutions of 2,5-dimethylpyrimidin-4-amine in DMSO Addition Dispense kinase and test compound into a 384-well plate Incubate at room temperature Compound->Addition Reagents Prepare assay buffer, kinase, substrate, and ATP solutions Reagents->Addition Initiation Initiate the reaction by adding ATP and substrate mixture Addition->Initiation Incubation Incubate at 30°C for a defined period (e.g., 60 minutes) Initiation->Incubation Termination Stop the reaction by adding a detection reagent Incubation->Termination Detection Measure the signal (e.g., luminescence, fluorescence) using a plate reader Termination->Detection Analysis Calculate percent inhibition relative to controls Determine IC₅₀ value by fitting data to a dose-response curve Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Compound Preparation: Prepare a stock solution of 2,5-dimethylpyrimidin-4-amine in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation: In a 384-well assay plate, add the test compound dilutions, a positive control inhibitor, and a DMSO vehicle control.

  • Enzyme and Substrate Addition: Add the target kinase enzyme to each well, followed by a pre-incubation period to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Signal Detection: Terminate the reaction and detect the amount of product formed. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Potential Applications in Drug Discovery

While specific biological activities for 2,5-dimethylpyrimidin-4-amine are not extensively reported, the 4-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Molecules containing this core structure have been investigated for a range of therapeutic targets, including:

  • Protein Kinase Inhibitors: The aminopyrimidine core is a key structural feature in numerous approved and investigational kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • Enzyme Inhibitors: Derivatives have been designed as inhibitors for other enzyme classes, such as β-secretase (BACE1) for Alzheimer's disease.

  • GPCR Modulators: Certain aminopyrimidine analogs have been identified as agonists for G-protein coupled receptors like GPR119, which is a target for type 2 diabetes.

Given its structural features, 2,5-dimethylpyrimidin-4-amine represents a valuable starting point or fragment for the design and synthesis of novel therapeutic agents targeting these and other biological pathways. Further screening and derivatization are required to elucidate its specific biological functions and potential for drug development.

References

Navigating the Solubility Landscape of 2,5-Dimethylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Dimethylpyridin-4-amine in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide serves to transparently report this data gap and, more importantly, to equip researchers with the necessary knowledge and detailed experimental protocols to determine the solubility of this compound in solvents relevant to their work. The focus is on providing a robust framework for generating reliable and reproducible solubility data, which is crucial for applications in drug development, chemical synthesis, and formulation.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes, formulation development, and biological screening. The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its bioavailability, processability, and the overall efficiency of its application.

Despite its potential importance, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed methodology for researchers to determine these crucial parameters in their own laboratory settings.

Physicochemical Properties of this compound

While extensive experimental data is limited, some basic physicochemical properties have been identified and are presented in Table 1. These properties provide a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-Amino-2,5-dimethylpyridine[1]
CAS Number 22279-89-6[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A

Solubility of this compound in Organic Solvents: A Data Gap

A thorough review of scientific databases and literature has not yielded any specific quantitative solubility data for this compound in organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents.

Table 2: Template for Experimental Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility ( g/100 mL solvent)Method of Determination
e.g., Methanole.g., 25e.g., Shake-Flask with Gravimetric Analysis
e.g., Ethanole.g., 25e.g., Shake-Flask with Gravimetric Analysis
e.g., Acetonee.g., 25e.g., Shake-Flask with Gravimetric Analysis
e.g., Dichloromethanee.g., 25e.g., Shake-Flask with Gravimetric Analysis
e.g., Toluenee.g., 25e.g., Shake-Flask with Gravimetric Analysis
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask with Gravimetric Analysis
e.g., Acetonitrilee.g., 25e.g., Shake-Flask with Gravimetric Analysis
e.g., Tetrahydrofurane.g., 25e.g., Shake-Flask with Gravimetric Analysis

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2] This method involves creating a saturated solution by agitating an excess of the solute in the solvent until equilibrium is reached. The concentration of the solute in the saturated solution is then determined. Gravimetric analysis offers a straightforward and accurate way to quantify the dissolved solute.[3][4]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

  • Syringes

  • Pipettes

  • Evaporating dishes (pre-weighed)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is often recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[5]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to sediment.[2]

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound.

    • Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.[3]

    • Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent moisture absorption.

Data Calculation
  • Mass of the dissolved solute: (Final weight of the evaporating dish + residue) - (Initial weight of the empty evaporating dish)

  • Mass of the solvent: (Weight of the evaporating dish + solution) - (Final weight of the evaporating dish + residue)

  • Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

  • Solubility ( g/100 mL solvent): To calculate this, the density of the solvent at the experimental temperature is required.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method with gravimetric analysis.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to a known amount of solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-72 hours) seal_vial->agitate sediment Allow undissolved solid to sediment (e.g., 24 hours) agitate->sediment withdraw Withdraw supernatant sediment->withdraw filter Filter into a pre-weighed evaporating dish withdraw->filter weigh_solution Weigh the dish with the solution filter->weigh_solution evaporate Evaporate the solvent in an oven weigh_solution->evaporate weigh_residue Weigh the dish with the residue (repeat until constant weight) evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of published quantitative solubility data for this compound in organic solvents, this should not hinder its investigation and application. By following the detailed experimental protocol for the shake-flask method with gravimetric analysis provided in this guide, researchers can confidently and accurately determine the solubility of this compound in their solvents of interest. The generation and dissemination of such data will be invaluable to the scientific community, particularly those in the fields of drug discovery and chemical process development.

References

Spectroscopic and Spectrometric Analysis of 2,5-Dimethylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,5-Dimethylpyridin-4-amine. Due to the limited availability of published experimental data for this specific isomer, this document utilizes data from the closely related and well-characterized analogue, 4-Dimethylaminopyridine (DMAP), to illustrate the principles of spectroscopic and spectrometric analysis. This guide details generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and mass spectra, and presents the data in a structured format for clarity and comparative purposes. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to aid in the understanding of the analytical process.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and characterization of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Note on Data Availability: Extensive searches of scientific databases have revealed a scarcity of publicly available, experimentally-derived NMR and mass spectrometry data specifically for this compound. Therefore, this guide employs data from the commercially available and extensively studied analogue, 4-Dimethylaminopyridine (DMAP), as a representative example to demonstrate the application and interpretation of these analytical techniques for this class of compounds.

Spectroscopic and Spectrometric Data (Representative Example: 4-Dimethylaminopyridine)

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Dimethylaminopyridine (DMAP). These values provide an expected range and pattern for the analogous signals of this compound, with the understanding that the substitution pattern will induce specific chemical shift and fragmentation differences.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for 4-Dimethylaminopyridine (DMAP)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.2Doublet2HH-2, H-6 (protons on the pyridine ring adjacent to the nitrogen)
~6.6-6.7Doublet2HH-3, H-5 (protons on the pyridine ring adjacent to the dimethylamino group)
~3.0Singlet6H-N(CH₃)₂ (protons of the two methyl groups)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for 4-Dimethylaminopyridine (DMAP)

Chemical Shift (δ) ppmAssignment
~155.0C-4 (carbon attached to the dimethylamino group)
~150.0C-2, C-6 (carbons on the pyridine ring adjacent to the nitrogen)
~107.0C-3, C-5 (carbons on the pyridine ring adjacent to the C-4 carbon)
~39.5-N(CH₃)₂ (carbons of the two methyl groups)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 4-Dimethylaminopyridine (DMAP)

m/zRelative Intensity (%)Assignment
122100[M]⁺ (Molecular Ion)
121~95[M-H]⁺
107~20[M-CH₃]⁺
79~15[M-N(CH₃)₂]⁺

Ionization Mode: Electron Ionization (EI). Data sourced from publicly available spectral databases.[1]

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

    • For ¹H NMR, a typical experiment may involve 16-64 scans.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer's mobile phase. The final solution should be free of any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Alternatively, introduce the sample via a liquid chromatography (LC) system.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.

    • Acquire the mass spectrum in the desired mass range and polarity (positive or negative ion mode).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical and experimental workflows for the spectroscopic and spectrometric analysis of a small molecule like this compound.

logical_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity

Caption: Logical workflow for the synthesis and structural analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Final Characterization start Start: Purified Compound dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) start->dissolve transfer Transfer to NMR Tube or MS Vial dissolve->transfer nmr_acq Acquire 1H & 13C NMR Data transfer->nmr_acq NMR Path ms_acq Acquire Mass Spectrum transfer->ms_acq MS Path nmr_proc Process NMR Data (FT, Phasing, Calibration) nmr_acq->nmr_proc end Complete Structural Characterization nmr_proc->end ms_proc Analyze Mass Spectrum (Molecular Ion, Fragmentation) ms_acq->ms_proc ms_proc->end

Caption: Generalized experimental workflow for NMR and Mass Spectrometry analysis.

References

An In-depth Technical Guide on 2,5-Dimethylpyridin-4-amine: Unveiling a Data-Scarce Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the theoretical and experimental properties of 2,5-Dimethylpyridin-4-amine. Despite extensive searches of scientific literature and chemical databases, it is evident that this specific isomer of dimethylpyridinamine is not a widely studied compound. Publicly available data on its physicochemical properties, experimental characterization, and biological activity is exceptionally scarce. This document summarizes the limited available information and highlights the significant data gaps for the scientific community.

Introduction

This compound is a heterocyclic amine with the chemical formula C₇H₁₀N₂. Its structure features a pyridine ring substituted with two methyl groups at positions 2 and 5, and an amine group at position 4. While substituted pyridines are a common motif in medicinal chemistry and materials science, this particular isomeric configuration has received minimal attention in published research. This guide distinguishes this compound from its more extensively studied isomers and analogues, such as 4-Dimethylaminopyridine (DMAP) and 2,5-Dimethylpyrimidin-4-amine, for which a wealth of data exists.

Physicochemical Properties: A Comparative Summary

Due to the lack of experimental data for this compound, a direct comparison of its properties is not possible. The following table presents the available information for the target compound, alongside data for the related, but distinct, compound N-(2,5-dimethyl-4-pyridinyl)pyrimidin-4-amine to provide some context within a similar structural class.

PropertyThis compoundN-(2,5-dimethyl-4-pyridinyl)pyrimidin-4-amine
Molecular Formula C₇H₁₀N₂C₁₁H₁₂N₄[1]
Molecular Weight 122.17 g/mol 200.24 g/mol [1]
Theoretical pKa Data not availableData not available
Experimental pKa Data not availableData not available
Theoretical Solubility Data not availableData not available
Experimental Solubility Data not availableData not available

Spectroscopic Data

No experimental or theoretical spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be retrieved from the public domain.

Experimental Protocols

A critical aspect of a technical guide is the inclusion of detailed experimental methodologies. However, due to the absence of published research detailing the synthesis, purification, and characterization of this compound, no established experimental protocols can be provided.

Should a researcher endeavor to study this molecule, a logical starting point for its synthesis would be the development of a novel synthetic route, likely involving the construction of the substituted pyridine ring followed by amination at the 4-position. The workflow for such a project is outlined below.

A conceptual workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been identified or described. The exploration of its potential biological effects represents a completely uncharted area of research.

For drug development professionals, the logical first step would be to perform high-throughput screening against a panel of relevant biological targets to identify any potential areas of interest.

biological_screening_logic A This compound (Pure Sample) B High-Throughput Screening (HTS) A->B C Identify 'Hits' (Active Compounds) B->C D No Hits C->D No significant activity E Lead Identification & Optimization C->E Confirmed activity F Further Preclinical Development E->F

A logical flow diagram for the initial biological evaluation of this compound.

Conclusion and Future Outlook

This compound remains a molecule with virtually no presence in the scientific literature. This guide serves to highlight this significant knowledge gap. For researchers in medicinal chemistry and drug discovery, this presents a unique opportunity to synthesize, characterize, and evaluate a novel chemical entity. The lack of existing data means that any well-documented study on this compound would be a valuable contribution to the field of heterocyclic chemistry. Future research should prioritize the development of a reliable synthetic route, followed by comprehensive physicochemical and spectroscopic characterization, and broad biological screening to ascertain any potential therapeutic relevance.

References

The Advent and Evolution of Substituted Pyridinamines: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinamines represent a versatile class of heterocyclic compounds that have yielded significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and development of key substituted pyridinamines, with a focus on the antihypertensive and hair growth stimulant, Minoxidil, and the potassium channel opener, Pinacidil. Additionally, the related piperidine-based insect repellent, Picaridin, is examined to highlight the broader utility of pyridine-derived scaffolds. This document details their synthesis, mechanism of action, and key quantitative data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable component in the design of bioactive molecules.[1][2] The introduction of an amino group to the pyridine ring, forming a pyridinamine, further enhances the potential for diverse biological activities. This guide focuses on substituted pyridinamines that have transitioned from laboratory curiosities to clinically and commercially significant compounds.

Minoxidil: A Serendipitous Journey from Hypertension to Hair Regrowth

Discovery and History

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was initially developed in the 1970s by the Upjohn Company as a potent oral vasodilator for the treatment of severe and refractory hypertension.[3][4] During clinical trials, an unexpected side effect was observed: hypertrichosis, or excessive hair growth.[4] This serendipitous discovery led to the development of a topical formulation of Minoxidil, which received FDA approval in 1988 under the brand name Rogaine® for the treatment of androgenetic alopecia (pattern hair loss).[5]

Synthesis of Minoxidil

Several synthetic routes to Minoxidil have been reported. A common method involves the nucleophilic substitution of a chlorine atom on a pyrimidine N-oxide derivative with piperidine.

A two-step synthesis of Minoxidil has been described with a high yield.[6][7]

Step 1: N-oxidation of 2,6-diamino-4-chloropyrimidine

  • To a solution of 2,6-diamino-4-chloropyrimidine in ethanol, add a catalytic amount of CoFe2O4 magnetic nanoparticles.

  • Add 30% hydrogen peroxide dropwise to the mixture at 40°C.

  • Reflux the mixture for 60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and separate the magnetic nanocatalyst using an external magnet.

  • The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is obtained in high purity (95% yield).[8]

Step 2: Nucleophilic substitution with piperidine

  • In a round-bottom flask, mix 2,6-diamino-4-chloro-pyrimidine N-oxide (1 mmol) with piperidine (18.2 mmol).

  • Heat the mixture to 106°C (boiling piperidine) and stir for 120 minutes, monitoring by TLC.

  • After the reaction is complete, remove the excess piperidine by evaporation under reduced pressure.

  • Wash the resulting solid with water and recrystallize from hot water to afford Minoxidil as a colorless crystalline solid.[7]

This method reports a final yield of 80%.[7] An alternative large-scale synthesis reports a crude yield of 100% and a final yield of 86.2% after purification.[9]

Quantitative Data: Physicochemical and Analytical Properties
PropertyValueReference
Molecular FormulaC9H15N5O[10]
Molecular Weight209.25 g/mol [10]
Melting Point258-260 °C[7]
Mass Spectrometry
m/z (M+)210.152[11]
1H NMR (DMSO-d6) δ (ppm) 7.57 (bs, 4H, 2NH2), 6.09 (s, 1H, Ar-H)[7]
13C NMR (DMSO-d6) δ (ppm) 153.76, 153.52, 145.34, 92.52[7]

Table 1: Physicochemical and analytical data for Minoxidil.

Mechanism of Action and Signaling Pathways

The mechanism by which Minoxidil stimulates hair growth is multifactorial and not yet fully elucidated.[12] It is a prodrug, converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in hair follicles.[13]

Minoxidil sulfate is an ATP-sensitive potassium channel (K-ATP) opener.[14] The opening of these channels in the smooth muscle cells of blood vessels leads to hyperpolarization and vasodilation.[12] This increased blood flow to the hair follicles is thought to improve the delivery of oxygen and nutrients, thereby promoting hair growth.[12]

Minoxidil has been shown to influence several signaling pathways within the dermal papilla cells of the hair follicle:

  • Wnt/β-catenin Pathway: Minoxidil activates the β-catenin pathway, which is crucial for hair follicle development and the prolongation of the anagen (growth) phase of the hair cycle.[15]

  • ERK and Akt Signaling: It promotes the survival of dermal papilla cells by activating both the ERK and Akt signaling pathways and increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[16]

  • Vascular Endothelial Growth Factor (VEGF) and Prostaglandins: Minoxidil stimulates the production of VEGF, a key mediator of angiogenesis, and prostaglandin E2, both of which are implicated in promoting hair growth.[2][17] Studies have shown that oral minoxidil significantly increases serum VEGF levels.[15][18] Millimolar concentrations of topical minoxidil have been found to induce VEGF by inhibiting hypoxia-inducible factor-prolyl hydroxylase.[11]

Minoxidil_Signaling_Pathway Minoxidil Minoxidil SULT1A1 SULT1A1 (Sulfotransferase) Minoxidil->SULT1A1 Metabolized by Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate K_ATP_Channel K-ATP Channel Minoxidil_Sulfate->K_ATP_Channel Opens Dermal_Papilla_Cell Dermal Papilla Cell Minoxidil_Sulfate->Dermal_Papilla_Cell Acts on Vasodilation Vasodilation K_ATP_Channel->Vasodilation Hair_Growth Hair Growth Vasodilation->Hair_Growth Wnt_Beta_Catenin Wnt/β-catenin Pathway Dermal_Papilla_Cell->Wnt_Beta_Catenin Activates ERK_Akt ERK/Akt Pathways Dermal_Papilla_Cell->ERK_Akt Activates VEGF VEGF Production Dermal_Papilla_Cell->VEGF Prostaglandin_E2 Prostaglandin E2 Production Dermal_Papilla_Cell->Prostaglandin_E2 Anagen_Prolongation Anagen Phase Prolongation Wnt_Beta_Catenin->Anagen_Prolongation Cell_Survival Increased Cell Survival ERK_Akt->Cell_Survival Angiogenesis Angiogenesis VEGF->Angiogenesis Prostaglandin_E2->Hair_Growth Anagen_Prolongation->Hair_Growth Cell_Survival->Hair_Growth Angiogenesis->Hair_Growth

Minoxidil's multifaceted mechanism of action on hair follicles.
Quantitative Biological Data

ParameterResultCell/SystemReference
ERK Phosphorylation287% increase at 0.1 µM MinoxidilHuman Dermal Papilla Cells[16]
351% increase at 1.0 µM MinoxidilHuman Dermal Papilla Cells[16]
Akt Phosphorylation168% increase at 0.1 µM MinoxidilHuman Dermal Papilla Cells[16]
257% increase at 1.0 µM MinoxidilHuman Dermal Papilla Cells[16]
Bcl-2 Expression>150% increase with 1.0 µM MinoxidilHuman Dermal Papilla Cells[16]
Bax Expression>50% decrease with 1.0 µM MinoxidilHuman Dermal Papilla Cells[16]
VEGF mRNA Expression6-fold increaseHuman Dermal Papilla Cells[17]
Serum VEGF LevelsIncrease from ~152 pg/ml to ~218 pg/ml after 12 weeks of oral minoxidilAndrogenetic Alopecia Patients[15][18]

Table 2: Quantitative effects of Minoxidil on cellular signaling pathways.

Pinacidil: A Pioneer in Potassium Channel Opening

Discovery and History

Pinacidil (N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)guanidine) emerged from the screening of pyridyl cyanoguanidines for antihypertensive effects.[1][19] It was developed as a direct-acting peripheral vasodilator for the treatment of hypertension.[9][20] Pinacidil's novel mechanism of action, the opening of ATP-sensitive potassium channels, established a new class of antihypertensive agents.[9]

Synthesis of Pinacidil

The synthesis of Pinacidil starts from pyridyl cyanoguanidines.[1][19] A general synthetic scheme is as follows:

Pinacidil_Synthesis_Workflow Start Pyridyl Isothiocyanate Thiourea Pyridylthiourea Intermediate Start->Thiourea Amine tert-Amylamine Amine->Thiourea Pinacidil Pinacidil Thiourea->Pinacidil Reaction with Cyanamide derivative Cyanoguanidine Cyanoguanidine

General synthetic workflow for Pinacidil.

Quantitative Data: Physicochemical and Pharmacological Properties
PropertyValueReference
Molecular FormulaC13H19N5[21]
Molecular Weight245.32 g/mol [21]
Pharmacological Data
Dissociation Constant (Kd) for SUR2B135 nM[22]
EC50 for SUR2B680 nM[22]
IC50 for inhibition of phenylephrine-induced contraction6.8 x 10^-10 M[5]

Table 3: Physicochemical and pharmacological data for Pinacidil.

Mechanism of Action

Pinacidil's primary mechanism of action is the opening of ATP-sensitive potassium channels (K-ATP channels) in the plasma membrane of vascular smooth muscle cells.[8][23]

  • Binding to K-ATP Channels: Pinacidil binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel, specifically the SUR2B isoform found in vascular smooth muscle.[22]

  • Channel Opening and Hyperpolarization: This binding event increases the probability of the K-ATP channel being in an open state, leading to an efflux of potassium ions (K+) from the cell.[24]

  • Vasodilation: The increased outward K+ current causes hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels.[1] The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and vasodilation.[9]

Pinacidil_Mechanism_of_Action Pinacidil Pinacidil K_ATP_Channel K-ATP Channel (SUR2B/Kir6.x) Pinacidil->K_ATP_Channel Binds to and opens K_Efflux K+ Efflux K_ATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Closes Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation

Mechanism of Pinacidil-induced vasodilation.

Picaridin: A Substituted Piperidine Insect Repellent

While not a pyridinamine, Picaridin (also known as Icaridin) is a substituted piperidine, a saturated derivative of pyridine, that has become a widely used insect repellent. Its development showcases the versatility of pyridine-based chemistry.

Discovery and History

Picaridin was developed by Bayer in the 1980s and was first registered for use in the United States in 2001.[22] It is an effective and broad-spectrum insect repellent with a favorable safety profile.[7]

Synthesis of Picaridin

The synthesis of Picaridin is described in patents filed by Bayer.[10][25]

A general method involves the reaction of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate.[10][25]

  • Dissolve 2-(2-hydroxyethyl)piperidine in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to -20°C and add triethylamine.

  • Add sec-butyl chloroformate to the reaction mixture.

  • Stir the mixture at 20°C for 24 hours.

  • Extract the product with a methylene chloride/water mixture.

  • Dry the organic phase over magnesium sulfate and remove the solvent in vacuo.

  • Purify the residue by rectification to obtain Picaridin.

A reported yield for this process is 49%.[25]

Quantitative Data: Physicochemical and Efficacy Properties
PropertyValueReference
Molecular FormulaC12H23NO3[25]
Molecular Weight229.32 g/mol [25]
Density (20°C)1.07 g/cm³[25]
Boiling Point280 °C at 1013 hPa[25]
Vapor Pressure (25°C)4.4 x 10^-4 mmHg[22]
log P (octanol/water)2.23 (pH 4-9)[22]
Efficacy Data
Protection against ticks (20% concentration)12 hours[7]
Protection against mosquitoes (19.2% concentration)>94.7% for at least 9 hours[26]

Table 4: Physicochemical and efficacy data for Picaridin.

Mode of Action

Picaridin functions as a repellent by interacting with the olfactory system of insects.[22] It is believed to act on specific odorant receptors on the antennae of insects like mosquitoes, preventing them from recognizing cues from their hosts.[7][22] This creates a vapor barrier on the skin that deters insects from landing and biting.[4]

Picaridin_Mode_of_Action Picaridin Picaridin Vapor_Barrier Vapor Barrier on Skin Picaridin->Vapor_Barrier Insect_Antennae Insect Antennae Vapor_Barrier->Insect_Antennae Interacts with Odorant_Receptors Odorant Receptors Insect_Antennae->Odorant_Receptors Host_Cue_Recognition Host Cue Recognition Odorant_Receptors->Host_Cue_Recognition Blocks Repellency Insect Repellency Host_Cue_Recognition->Repellency

Mode of action of Picaridin as an insect repellent.

Conclusion

The substituted pyridinamines and their derivatives have proven to be a rich source of valuable molecules with diverse applications, from treating hypertension and hair loss to repelling insects. The stories of Minoxidil, Pinacidil, and Picaridin highlight the importance of serendipity in scientific discovery, the power of understanding molecular mechanisms of action, and the versatility of the pyridine scaffold in medicinal chemistry. This technical guide provides a foundational understanding of these important compounds, serving as a resource to inspire further research and development in this promising area of chemical biology.

References

2,5-Dimethylpyridin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2,5-Dimethylpyridin-4-amine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. The document outlines its molecular formula and weight, and presents a representative experimental protocol for its synthesis, adapted from established methods for preparing substituted pyridines.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(N)N=C1)C

Representative Synthesis Protocol

Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Hantzsch Dihydropyridine Synthesis (Adapted)

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

Materials:

  • Acetaldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol (as solvent)

  • Oxidizing agent (e.g., manganese dioxide, nitric acid)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask, dissolve acetaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine Intermediate: Upon completion of the condensation, cool the reaction mixture. The 1,4-dihydropyridine intermediate may precipitate and can be collected by filtration.

  • Oxidation: The isolated dihydropyridine is then dissolved in a suitable solvent, and an oxidizing agent is added to facilitate aromatization to the pyridine ring.

  • Work-up: After the oxidation is complete (as monitored by TLC), the reaction mixture is quenched, typically with a saturated sodium bicarbonate solution, and extracted with an organic solvent such as dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the adapted Hantzsch synthesis for preparing this compound.

Synthesis_Workflow reagents Acetaldehyde + Ethyl Acetoacetate + Ammonium Acetate condensation Condensation & Reflux reagents->condensation in solvent Ethanol solvent->condensation intermediate 1,4-Dihydropyridine Intermediate condensation->intermediate oxidation Oxidation intermediate->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Adapted Hantzsch synthesis workflow for this compound.

The Amine Group of 2,5-Dimethylpyridin-4-amine: A Technical Guide to its Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyridin-4-amine is a substituted aminopyridine with a chemical structure poised for diverse reactivity, making it a molecule of significant interest in synthetic chemistry and drug discovery. Its core structure, featuring a pyridine ring activated by an exocyclic amino group and further modulated by two methyl substituents, imparts a unique combination of basicity, nucleophilicity, and catalytic potential. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, offering insights into its synthetic utility and potential applications in medicinal chemistry. By drawing comparisons with the well-studied 4-aminopyridine and 4-(dimethylamino)pyridine (DMAP), this document serves as a comprehensive resource for researchers looking to harness the chemical properties of this versatile molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted pyridine. A common synthetic route involves the nitration of a corresponding lutidine N-oxide followed by reduction of the nitro group and the N-oxide.

A plausible synthetic pathway is outlined below:

Synthesis_of_2_5_Dimethylpyridin_4_amine 2,5-Lutidine 2,5-Lutidine 2,5-Lutidine_N_oxide 2,5-Lutidine_N_oxide 2,5-Lutidine->2,5-Lutidine_N_oxide Oxidation 2,5-Dimethyl-4-nitropyridine_N-oxide 2,5-Dimethyl-4-nitropyridine_N-oxide 2,5-Lutidine_N_oxide->2,5-Dimethyl-4-nitropyridine_N-oxide Nitration (HNO3/H2SO4) This compound This compound 2,5-Dimethyl-4-nitropyridine_N-oxide->this compound Reduction (e.g., Fe/AcOH or H2/Pd-C) Basicity_Comparison cluster_0 Increasing Basicity Pyridine Pyridine 2-Aminopyridine 2-Aminopyridine Pyridine->2-Aminopyridine 4-Aminopyridine 4-Aminopyridine 2-Aminopyridine->4-Aminopyridine This compound (Predicted) This compound (Predicted) 4-Aminopyridine->this compound (Predicted) DMAP DMAP This compound (Predicted)->DMAP Acylation_Mechanism Amine This compound Intermediate N-Acylpyridinium Intermediate Amine->Intermediate Nucleophilic Attack Acylating_Agent R-CO-X Acylating_Agent->Intermediate Product Nu-COR Intermediate->Product Nucleophilic attack by Nu-H Byproduct Protonated Amine Intermediate->Byproduct Nucleophile Nu-H Nucleophile->Product Alkylation_of_Aminopyridine Aminopyridine This compound Product N-Alkylpyridinium Salt Aminopyridine->Product SN2 Reaction Alkyl_Halide R-X Alkyl_Halide->Product

The Dual Influence of Methyl Substitution on Pyridinamine: An In-depth Analysis of Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of simple alkyl substitutions on heterocyclic scaffolds is paramount. The methyl group, seemingly straightforward, imparts a complex interplay of electronic and steric influences that can significantly alter the physicochemical properties and biological activity of parent molecules like pyridinamine. This technical guide provides a comprehensive examination of these effects, supported by quantitative data, detailed experimental protocols, and logical frameworks to elucidate the underlying principles.

Introduction: The Significance of Methyl-Substituted Pyridinamines

Pyridinamines are a fundamental class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The introduction of a methyl group to the pyridinamine scaffold can modulate key parameters such as basicity (pKa), nucleophilicity, and intermolecular interactions. These modifications arise from two primary phenomena: the electron-donating inductive effect of the methyl group and the steric hindrance it imposes, particularly when positioned ortho to the amino group or the ring nitrogen. A thorough understanding of these competing effects is crucial for the rational design of novel therapeutics and functional materials.

Electronic Effects of Methyl Substitution

The primary electronic contribution of a methyl group is its positive inductive effect (+I), where it donates electron density to the aromatic ring. This increased electron density on the ring nitrogen enhances its ability to accept a proton, thereby increasing the basicity of the pyridinamine. This effect is generally observed regardless of the methyl group's position, but its magnitude can be influenced by its location relative to the nitrogen atoms.

Steric Effects of Methyl Substitution: The Ortho-Effect

When a methyl group is located at a position adjacent (ortho) to the amino group, a significant steric effect, often referred to as the "ortho-effect," comes into play. This steric hindrance can counteract the electronic donating effect. The bulk of the methyl group can physically impede the approach of a proton to the amino nitrogen, and it can also disrupt the planarity of the molecule, affecting resonance stabilization.[1][2][3] In anilines, a related class of compounds, ortho-substitution is known to decrease basicity by sterically hindering protonation and destabilizing the resulting cation.[1][2][3]

Quantitative Analysis of Basicity: pKa Values

The most direct measure of the electronic and steric effects on the basicity of pyridinamines is the acid dissociation constant (pKa) of their conjugate acids. A higher pKa value indicates a stronger base. The table below summarizes the experimental pKa values for various mono-methylated aminopyridines.

CompoundPosition of Amino GroupPosition of Methyl GrouppKaReference(s)
2-Aminopyridine2-6.86[4]
3-Aminopyridine3-5.98[4]
4-Aminopyridine4-9.17[4]
2-Amino-3-methylpyridine237.2 (predicted)[5]
2-Amino-4-methylpyridine247.48
2-Amino-5-methylpyridine257.22[6]
2-Amino-6-methylpyridine267.41[7][8]
3-Amino-2-methylpyridine32-
4-Amino-3-methylpyridine43-

Spectroscopic Characterization

NMR and IR spectroscopy are invaluable tools for characterizing methyl-substituted pyridinamines and for qualitatively assessing the electronic environment of the molecule.

  • 1H NMR Spectroscopy: The chemical shifts of the aromatic protons are sensitive to the electron-donating nature of the methyl group. Protons ortho and para to the methyl group will typically show an upfield shift (lower ppm) due to increased electron density.

  • 13C NMR Spectroscopy: The carbon atom attached to the methyl group, as well as the ortho and para carbons, will also experience a change in their chemical shifts, reflecting the electronic perturbation.

  • IR Spectroscopy: The stretching frequencies of the N-H bonds in the amino group and the C-N bonds can provide insights into the electronic effects. An increase in electron density on the amino nitrogen may lead to a slight decrease in the N-H stretching frequency.

Experimental Protocols

Synthesis of 2-Amino-4-methylpyridine

A representative synthesis of 2-amino-4-methylpyridine involves a multi-step process starting from 2-(4-methylfuran) ethyl formate.[9]

Step 1: Ring Expansion and Hydroxylation 2-(4-methylfuran) ethyl formate is dissolved in dimethylformamide. A water removing agent and formamide are added, and ammonia gas is introduced. The mixture is refluxed for 24 hours. After an acidic workup and subsequent neutralization, 2-amino-3-hydroxy-4-methylpyridine is obtained.[9]

Step 2: Chlorination The 2-amino-3-hydroxy-4-methylpyridine is then reacted with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom, yielding 2-amino-3-chloro-4-methylpyridine.[9]

Step 3: Dechlorination The 2-amino-3-chloro-4-methylpyridine is mixed with benzoic acid and copper powder and heated to 150 °C for 1 hour. After purification, the final product, 2-amino-4-methylpyridine, is obtained.[9]

Determination of pKa Values

The pKa values of pyridinamine derivatives can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A common method involves dissolving the compound in a suitable solvent (e.g., water or a mixed aqueous-organic solvent) and titrating with a standard acid or base while monitoring the pH or UV-Vis absorbance at a specific wavelength. The pKa is then determined from the titration curve.

Visualizing the Interplay of Effects and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate the logical relationships between the electronic and steric effects and a typical experimental workflow for their investigation.

electronic_effects Logical Flow of Electronic Effects A Methyl Group Substitution B Positive Inductive Effect (+I) A->B C Increased Electron Density on Pyridine Ring B->C D Increased Electron Density on Ring Nitrogen C->D E Increased Basicity (Higher pKa) D->E

Fig. 1: Influence of Electronic Effects

steric_effects Logical Flow of Steric Effects (Ortho-Effect) A Ortho-Methyl Group Substitution B Steric Hindrance A->B C Impedes Protonation of Amino Group B->C D Destabilization of Conjugate Acid B->D E Decreased Basicity (Lower pKa) C->E D->E

Fig. 2: Influence of Steric Effects

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Property Analysis A Starting Materials B Chemical Reaction A->B C Purification B->C D NMR Spectroscopy C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G pKa Determination C->G H Data Analysis G->H

Fig. 3: Workflow for Synthesis and Analysis

Conclusion

The substitution of a methyl group onto the pyridinamine framework introduces a delicate balance between electronic and steric effects that significantly influences its basicity. While the electron-donating nature of the methyl group generally increases basicity, the steric hindrance imposed by an ortho-methyl group can counteract this effect. For drug development professionals and researchers, a comprehensive understanding of these principles, supported by quantitative data and robust experimental methodologies, is essential for the precise tuning of molecular properties to achieve desired biological activities and physicochemical characteristics. The data and protocols presented in this guide serve as a foundational resource for the rational design and synthesis of novel pyridinamine derivatives.

References

Methodological & Application

Application Notes and Protocols: 2,5-Dimethylpyridin-4-amine as a Catalyst in Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,5-Dimethylpyridin-4-amine is not extensively documented as a standalone catalyst in the scientific literature for acylation reactions, its structural similarity to the highly efficient and widely used catalyst 4-Dimethylaminopyridine (DMAP) allows for well-founded postulations regarding its catalytic activity. This document provides detailed application notes and protocols based on the established principles of catalysis by 4-dialkylaminopyridines, with a primary focus on the extensively studied DMAP as a model. These notes will serve as a comprehensive guide for researchers looking to employ or investigate substituted pyridines like this compound for acylation reactions in organic synthesis.

4-Dialkylaminopyridines are renowned as "super catalysts" for acylation reactions, demonstrating significantly higher catalytic activity than pyridine itself.[1][2][3] This enhanced reactivity stems from the electron-donating nature of the dialkylamino group at the 4-position of the pyridine ring, which increases the nucleophilicity of the ring nitrogen.[1] This allows the catalyst to efficiently attack the acylating agent, forming a highly reactive intermediate that readily transfers the acyl group to a nucleophile, such as an alcohol or an amine.[1][4]

Catalytic Mechanism of Action

The catalytic cycle of a 4-dialkylaminopyridine in an acylation reaction, using an acid anhydride as the acylating agent and an alcohol as the nucleophile, is illustrated below. The mechanism is a nucleophilic catalysis pathway.[1][4][5]

  • Activation of the Acylating Agent: The highly nucleophilic pyridine nitrogen of the catalyst attacks the electrophilic carbonyl carbon of the acid anhydride. This step forms a highly reactive N-acylpyridinium intermediate.[1][4]

  • Acyl Group Transfer: The N-acylpyridinium intermediate is a potent acylating agent. The alcohol then attacks the carbonyl carbon of this intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the ester product and regenerates the catalyst, which can then re-enter the catalytic cycle. An auxiliary base, such as triethylamine or pyridine, is often used to neutralize the carboxylic acid byproduct.[4]

Acylation_Mechanism Catalyst This compound (Catalyst) Acylpyridinium [Catalyst-C(O)-R]+ (N-Acylpyridinium Intermediate) Catalyst->Acylpyridinium + Acyl Anhydride AcylAnhydride R-C(O)O(O)C-R (Acylating Agent) Tetrahedral Tetrahedral Intermediate Acylpyridinium->Tetrahedral + Alcohol Alcohol R'-OH (Nucleophile) Ester R-C(O)OR' (Product) Tetrahedral->Ester RegeneratedCatalyst This compound (Regenerated Catalyst) Tetrahedral->RegeneratedCatalyst RegeneratedCatalyst->Catalyst

Caption: Generalized mechanism of acylation catalyzed by a 4-dialkylaminopyridine.

Quantitative Data on Catalytic Efficiency

The effectiveness of 4-dialkylaminopyridine catalysts is often compared to that of pyridine. DMAP, for instance, has been shown to enhance reaction rates by several orders of magnitude.

Catalyst Comparison in Acylation ReactionsRate Enhancement Factor (vs. Pyridine)Reference
Benzoylation of 3-Chloroaniline ~10,000[2]
Esterification of Hindered Alcohols Up to 10,000[6]

Experimental Protocols

The following are generalized protocols for the acylation of alcohols and amines using a 4-dialkylaminopyridine catalyst. These can be adapted for use with this compound.

Protocol 1: Acylation of a Primary Alcohol

Objective: To synthesize an ester from a primary alcohol and an acid anhydride.

Materials:

  • Primary Alcohol (e.g., Benzyl alcohol)

  • Acid Anhydride (e.g., Acetic anhydride)

  • This compound (or DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution.

  • Add a catalytic amount of this compound (0.05 - 0.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol_Workflow Start Dissolve Alcohol in DCM Add_Base Add Triethylamine Start->Add_Base Add_Catalyst Add Catalyst Add_Base->Add_Catalyst Cool Cool to 0 °C Add_Catalyst->Cool Add_Anhydride Add Acid Anhydride Cool->Add_Anhydride React Stir at Room Temperature Add_Anhydride->React Monitor Monitor by TLC React->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Work-up (Wash with HCl, NaHCO₃, Brine) Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify

Caption: General experimental workflow for the acylation of an alcohol.

Protocol 2: Acylation of an Amine

Objective: To synthesize an amide from a primary or secondary amine and an acyl chloride.

Materials:

  • Amine (e.g., Aniline)

  • Acyl Chloride (e.g., Benzoyl chloride)

  • This compound (or DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Add a catalytic amount of this compound (0.05 - 0.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Safety Precautions

  • 4-Dialkylaminopyridines, including DMAP, are toxic and can be absorbed through the skin.[6] Always handle these catalysts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acylating agents such as acid anhydrides and acyl chlorides are corrosive and moisture-sensitive. Handle them with care under anhydrous conditions.

  • The acylation of amines can be exothermic.[7] Ensure proper temperature control, especially during the addition of the acylating agent.

Conclusion

This compound is expected to be a highly effective catalyst for acylation reactions, analogous to the well-established catalyst DMAP. The protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to successfully employ this class of catalysts in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Esterification Utilizing 2,5-Dimethylpyridin-4-amine as a Nucleophilic Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The Steglich esterification, a mild and efficient method for forming ester bonds, utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[1][2] 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions, significantly accelerating the rate of esterification, particularly for sterically hindered alcohols and carboxylic acids.[3]

This document provides a detailed protocol for esterification reactions, focusing on the use of 2,5-Dimethylpyridin-4-amine , a derivative of DMAP. While specific protocols for this substituted catalyst are not widely reported, the following information, based on the well-established Steglich esterification using DMAP, serves as a comprehensive guide for researchers. It is anticipated that the methyl groups at the 2 and 5 positions of the pyridine ring may introduce steric effects, potentially influencing reaction rates and yields compared to the parent DMAP catalyst.[4] Therefore, the provided protocols should be considered as a starting point for optimization.

Catalytic Mechanism of 4-Aminopyridine Derivatives in Esterification

The catalytic cycle of a 4-aminopyridine derivative, such as this compound, in a carbodiimide-mediated esterification (Steglich esterification) involves several key steps. The catalyst acts as a potent acyl transfer agent, enhancing the reaction rate and suppressing side reactions.[5][6]

The general mechanism is as follows:

  • Activation of Carboxylic Acid: The carbodiimide (e.g., DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of the Acylpyridinium Intermediate: The nucleophilic 4-amino group of the catalyst attacks the O-acylisourea, leading to the formation of a highly electrophilic N-acylpyridinium salt. This step is crucial as it prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea.[5]

  • Nucleophilic Attack by Alcohol: The alcohol substrate attacks the acylpyridinium intermediate, a much more reactive acylating agent than the initial O-acylisourea.

  • Product Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the final ester product, the urea byproduct, and regenerates the 4-aminopyridine catalyst, allowing it to re-enter the catalytic cycle.

Esterification_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation Carbodiimide Carbodiimide (DCC/EDC) Carbodiimide->O_acylisourea Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_acylisourea->Acylpyridinium Urea Urea Byproduct O_acylisourea->Urea Catalyst This compound Catalyst->Acylpyridinium Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester Product Tetrahedral_Intermediate->Ester Collapse Regenerated_Catalyst Regenerated Catalyst Tetrahedral_Intermediate->Regenerated_Catalyst Regenerated_Catalyst->Acylpyridinium Re-enters cycle

Experimental Protocols

The following protocols are based on the standard Steglich esterification and should be adapted and optimized for specific substrates when using this compound.

Materials and Reagents
  • Carboxylic acid

  • Alcohol

  • This compound (catalyst)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

General Protocol for Esterification

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Combine Carboxylic Acid, Alcohol, and this compound in solvent Add_Carbodiimide Add Carbodiimide (DCC or EDC) at 0 °C Start->Add_Carbodiimide Stir Stir at room temperature Add_Carbodiimide->Stir Filter Filter to remove urea byproduct Stir->Filter Wash_Acid Wash with 1 M HCl Filter->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry with MgSO₄/Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Ester

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.), alcohol (1.2 equiv.), and this compound (0.1 equiv.) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add the carbodiimide coupling agent (DCC or EDC, 1.1 equiv.) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (if DCC is used). For EDC, the urea byproduct is water-soluble and will be removed during the aqueous workup.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining catalyst and base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table presents typical yields for Steglich esterification reactions with DMAP. When using this compound, these values should be considered as a reference, and optimization of reaction conditions may be necessary to achieve comparable results. The steric hindrance from the methyl groups may lead to lower yields or require longer reaction times, especially with bulky substrates.

EntryCarboxylic AcidAlcoholCoupling AgentCatalyst (mol%)SolventTime (h)Typical Yield (%) with DMAP
1Benzoic AcidBenzyl AlcoholDCC10DCM4>95
2Acetic AcidCyclohexanolEDC10DCM690-95
3Pivalic AcidEthanolDCC10DCM1280-90
4Phenylacetic Acidtert-ButanolDCC10DCM2470-85

Considerations for Using this compound

The presence of methyl groups at the 2 and 5 positions of the pyridine ring in this compound can have several implications for its catalytic activity compared to DMAP:

  • Steric Hindrance: The methyl groups can sterically hinder the approach of the catalyst to the O-acylisourea intermediate and the subsequent approach of the alcohol to the N-acylpyridinium salt. This may result in slower reaction rates.[4]

  • Nucleophilicity: The electron-donating nature of the methyl groups may slightly increase the electron density on the pyridine nitrogen, potentially enhancing its nucleophilicity. However, this electronic effect might be outweighed by the steric hindrance.

  • Substrate Scope: The catalytic efficiency of this compound may be more sensitive to the steric bulk of the carboxylic acid and the alcohol substrates. Reactions involving hindered substrates may require higher catalyst loading, elevated temperatures, or longer reaction times.

It is recommended to perform a small-scale pilot reaction to determine the optimal conditions for your specific substrates when using this compound.

Safety Precautions

  • Carbodiimides such as DCC and EDC are potent allergens and should be handled with care in a well-ventilated fume hood.

  • 4-Aminopyridine derivatives, including DMAP and its analogues, are toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively employ this compound as a catalyst for esterification reactions and contribute to the development of novel synthetic methodologies.

References

Application Notes and Protocols for 4-(Dimethylamino)pyridine (DMAP) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,5-Dimethylpyridin-4-amine: Initial searches for "this compound" in the context of peptide synthesis yielded no specific protocols or significant data. It is highly probable that this was a typographical error and the intended compound was the structurally similar and widely used catalyst, 4-(Dimethylamino)pyridine (DMAP) . Therefore, these application notes and protocols focus on the well-documented use of DMAP in peptide synthesis.

Introduction

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in organic synthesis, particularly in acylation reactions such as peptide bond formation.[1] Its catalytic activity is significantly greater than that of pyridine, making it an invaluable tool for accelerating peptide coupling, especially when dealing with sterically hindered amino acids or other challenging coupling scenarios.[1][2] DMAP is typically used as an additive in conjunction with a primary coupling reagent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[2][3]

Mechanism of Action

The catalytic activity of DMAP in peptide bond formation stems from its ability to act as a potent acyl transfer agent. The currently accepted mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The primary coupling reagent (e.g., DCC) activates the C-terminal carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate.

  • Formation of the N-Acylpyridinium Ion: DMAP, being a strong nucleophile, attacks the O-acylisourea intermediate, displacing the dicyclohexylurea (DCU) byproduct and forming a highly reactive N-acylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack than the O-acylisourea.

  • Nucleophilic Attack by the Amine: The N-terminal amine of the second amino acid (or the growing peptide chain) attacks the carbonyl carbon of the N-acylpyridinium ion.

  • Peptide Bond Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and regenerates the DMAP catalyst, allowing it to participate in further catalytic cycles.

This catalytic cycle is depicted in the diagram below:

DMAP_Catalytic_Cycle N_Protected_AA N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate N_Protected_AA->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU Byproduct O_Acylisourea->DCU DMAP DMAP Peptide Dipeptide (R-CO-NH-R') N_Acylpyridinium->Peptide + Amino Component Amino_Component Amino Component (H2N-R') Peptide->DMAP Regenerates

Caption: Catalytic cycle of DMAP in peptide bond formation.

Quantitative Data

The use of DMAP as a catalyst can significantly improve coupling efficiency, particularly for challenging sequences. Below is a summary of quantitative data from various studies.

Table 1: Comparison of Coupling Methods for a Model Heptapeptide

Coupling MethodCoupling EfficiencyReference
Dicyclohexylcarbodiimide (DCC)Incomplete[2]
DCC + 1-Hydroxybenzotriazole (HOBt)Incomplete[2]
Symmetrical AnhydrideIncomplete[2]
DCC + DMAP Near Quantitative [2]

Based on the synthesis of Boc-Ala-Cle-Ile-Val-Pro-Arg(Tos)-Gly-OCH2-Resin, where near quantitative coupling was observed for sterically hindered residues only with the DCC/DMAP method.[2]

Table 2: Effect of DMAP and HOBt on Amide Bond Formation Yield

Coupling ReagentsYield (%)Reference
DCC (1 eq), DMAP (1 eq), DIPEA (5 eq)13%[4]
DCC (1 eq), DMAP (1 eq), HOBt (0.1 eq)51%[4]
EDC (1 eq), DMAP (0.1 eq), HOBt (0.1 eq)38%[4]
EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq) 72% [4]

Data from a study on the coupling of electron-deficient amines with carboxylic acids, demonstrating the synergistic effect of DMAP and HOBt.[4]

Table 3: Racemization in DMAP-Catalyzed Couplings

Coupling ReactionRacemization DetectedReference
Boc-Ile-OH with H-Val-OCH2-resin (DCC/DMAP)Not detectable[2]
Boc-Phe-OH with H-Glu(OBzl)-OCH2-resin (DCC/DMAP)Significant[2]
Leu-Ala-Gly-Val synthesis (Symmetrical Anhydride + DMAP)Not detectable[2]

Note: While DMAP can accelerate coupling and in some cases suppress racemization, the extent of racemization is sequence-dependent.[2]

Experimental Protocols

This protocol describes a general method for coupling an N-protected amino acid to an amino acid ester using DCC and a catalytic amount of DMAP.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride in anhydrous DCM or DMF. Add one equivalent of TEA or DIPEA to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and DMAP (0.1-0.2 equivalents) in anhydrous DCM or DMF.

  • Coupling Reaction: Cool the solution from step 2 to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise. Stir the mixture at 0 °C for 15-30 minutes.

  • Addition of the Amine Component: Add the neutralized amine component from step 1 to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

This protocol outlines the use of DMAP as an additive during a coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly for incorporating sterically hindered amino acids.

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle for One Amino Acid Addition Start Start with N-Fmoc protected peptide on resin Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF, DCM) Deprotection->Washing1 Coupling Coupling of next Fmoc-AA (with DCC/DMAP or other activators) Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 End_Cycle Repeat cycle for next amino acid Washing2->End_Cycle Final_Cleavage Final Cleavage from Resin and Deprotection of Side Chains End_Cycle->Final_Cleavage

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and byproducts.

  • Preparation of Coupling Solution: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and DMAP (0.1-0.5 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3-5 equivalents) to the solution from step 4 and immediately add the mixture to the deprotected peptide-resin in the synthesis vessel.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis: Proceed with the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Safety and Handling

DMAP is a toxic and corrosive solid that can be readily absorbed through the skin. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Dimethylamino)pyridine is a powerful and versatile catalyst for peptide synthesis. Its ability to significantly accelerate coupling reactions makes it particularly valuable for the synthesis of complex peptides and the incorporation of sterically hindered amino acids. While the potential for racemization exists and should be considered for each specific coupling, the benefits of increased reaction rates and higher yields often make DMAP an excellent choice of additive in peptide synthesis protocols. Proper experimental design and monitoring are key to successfully employing DMAP to achieve high-purity peptides.

References

Application Notes and Protocols for 2,5-Dimethylpyridin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds. These structures are frequently employed in the design of kinase inhibitors, central nervous system (CNS) agents, and other therapeutic agents due to their ability to form key hydrogen bond interactions with biological targets.

This document focuses on the potential applications of the specific isomer, 2,5-Dimethylpyridin-4-amine , in medicinal chemistry. It is important to note that while the broader class of aminopyridines is well-represented in scientific literature, specific and detailed applications, quantitative biological data, and established experimental protocols for this compound are not extensively documented in publicly available research. Therefore, this document will provide a comprehensive overview of the potential uses of this scaffold based on the established roles of related aminopyridine analogs, alongside generalized synthetic and biological evaluation protocols.

Potential Therapeutic Applications

Based on the known activities of structurally similar aminopyridine and aminopyrimidine derivatives, this compound can be considered a valuable starting point for the development of novel therapeutics in several areas:

  • Kinase Inhibition: The 4-aminopyridine moiety is a well-established hinge-binding motif in a variety of protein kinases. Derivatives of this compound could be synthesized to target kinases implicated in cancer and inflammatory diseases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, and Hematopoietic Progenitor Kinase 1 (HPK1). The methyl groups at the 2 and 5 positions can be exploited to probe specific pockets within the ATP-binding site to enhance potency and selectivity.

  • CNS Disorders: Aminopyridine derivatives have shown activity as agents for neurodegenerative disorders. For instance, 4-aminopyridine is used to improve symptoms of multiple sclerosis. By modifying the this compound core, it may be possible to develop novel agents with improved safety profiles for conditions such as Alzheimer's disease or Parkinson's disease.

  • Other Therapeutic Areas: The versatility of the aminopyridine scaffold allows for its exploration in a wide range of other therapeutic applications, including as CXCR4 antagonists for inflammation and cancer metastasis, and as potential antibacterial or antiviral agents.

Synthetic Pathways and Key Reactions

The this compound scaffold can be readily functionalized through several common synthetic transformations to generate a library of diverse analogs for structure-activity relationship (SAR) studies. A generalized synthetic workflow is presented below.

G cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_products Derivative Library cluster_evaluation Biological Evaluation start This compound buchwald Buchwald-Hartwig Coupling start->buchwald Aryl Halide, Pd Catalyst suzuki Suzuki Coupling start->suzuki Aryl Boronic Acid, Pd Catalyst (requires prior halogenation) amide Amide Bond Formation start->amide Acyl Chloride/ Carboxylic Acid product1 N-Aryl Derivatives buchwald->product1 product2 C-Aryl/Heteroaryl Derivatives suzuki->product2 product3 Amide Derivatives amide->product3 assay Biological Assays (e.g., Kinase Inhibition) product1->assay product2->assay product3->assay

Caption: Generalized synthetic workflow for the derivatization of this compound.

Experimental Protocols

As specific experimental data for derivatives of this compound is scarce, a generalized protocol for a common medicinal chemistry assay is provided below. This protocol for a kinase inhibition assay can be adapted for screening compounds derived from the this compound scaffold.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Recombinant protein kinase.

  • Kinase-specific substrate and ATP.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase buffer.

    • Incubate the reaction mixture at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compounds add_compound Add test compound/ vehicle to plate compound_prep->add_compound reagent_prep Prepare 2X kinase/substrate and 2X ATP solutions add_kinase Add kinase/substrate mixture reagent_prep->add_kinase add_compound->add_kinase add_atp Add ATP solution to initiate reaction add_kinase->add_atp incubate_reaction Incubate for 1 hour at room temperature add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 minutes add_detection->incubate_detection read_plate Measure luminescence incubate_detection->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition plot_data Plot dose-response curve calculate_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Quantitative Data Summary

Compound IDTarget KinaseIC₅₀ (nM)
Hypothetical-01 Kinase A50
Hypothetical-02 Kinase A25
Hypothetical-03 Kinase B150
Hypothetical-04 Kinase B75

Conclusion

While this compound is not a widely documented scaffold in current medicinal chemistry literature, its structural features suggest it is a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The synthetic and screening protocols outlined in this document provide a general framework for researchers to begin exploring the potential of this and other novel aminopyridine scaffolds. Further research is warranted to synthesize and evaluate derivatives of this compound to fully elucidate their therapeutic potential.

The Nucleophilic Catalyst: Unveiling the Mechanism and Application of 4-(Dimethylamino)pyridine (DMAP) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note | Version 1.0

Abstract

4-(Dimethylamino)pyridine (DMAP), a hypernucleophilic acylation catalyst, has established itself as an indispensable tool in modern organic synthesis. Its remarkable catalytic activity accelerates a wide array of chemical transformations, most notably acylation reactions, enabling efficient synthesis of complex molecules under mild conditions. This document provides a detailed overview of the catalytic mechanism of DMAP, comprehensive application notes, and detailed experimental protocols for its use in key organic reactions. Quantitative data from representative reactions are summarized for comparative analysis, and key mechanistic pathways and experimental workflows are visualized to facilitate understanding.

Introduction to 4-(Dimethylamino)pyridine (DMAP)

4-(Dimethylamino)pyridine (DMAP) is a white to off-white crystalline solid that is highly soluble in a variety of organic solvents.[1] It is a derivative of pyridine and is significantly more basic due to the electron-donating effect of the dimethylamino group, which stabilizes the pyridinium ion formed upon protonation.[2] This enhanced basicity and high nucleophilicity are central to its catalytic activity. DMAP is widely employed as a catalyst in numerous organic reactions, including esterifications, amidations, the Baylis-Hillman reaction, hydrosilylation, and the Steglich rearrangement.[1][2][3] Its efficiency allows for lower reaction temperatures and reduced reaction times, often leading to higher yields and cleaner reaction profiles.

The Catalytic Mechanism of DMAP in Acylation Reactions

The most prominent application of DMAP is in catalyzing acylation reactions, such as the esterification of alcohols with anhydrides. The generally accepted mechanism proceeds via a nucleophilic catalysis pathway.[3][4]

The catalytic cycle can be summarized in the following key steps:

  • Activation of the Acylating Agent: DMAP acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride.

  • Nucleophilic Attack by the Substrate: The alcohol or amine substrate then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses to yield the acylated product and regenerates the DMAP catalyst, which can then enter another catalytic cycle. An auxiliary base, such as triethylamine, is often used to neutralize the acidic byproduct of the reaction, preventing the protonation and deactivation of DMAP.[2][3]

Kinetic studies on the acetylation of cyclohexanol with acetic anhydride in the presence of DMAP have shown that the reaction is first-order with respect to the alcohol, the anhydride, and DMAP, and zero-order with respect to the auxiliary base (triethylamine).[4] This provides strong evidence for the nucleophilic catalysis mechanism over a simple base catalysis pathway.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the nucleophilic catalytic cycle of DMAP in an acylation reaction.

DMAP_Catalytic_Cycle cluster_cycle DMAP Catalytic Cycle DMAP DMAP N_Acylpyridinium [DMAP-CO-R]+ DMAP->N_Acylpyridinium + R-CO-O-CO-R Acyl_Anhydride R-CO-O-CO-R Tetrahedral_Intermediate Tetrahedral Intermediate N_Acylpyridinium->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Ester R-CO-OR' Tetrahedral_Intermediate->Ester - DMAP Protonated_DMAP [DMAP-H]+ Ester->Protonated_DMAP + H+ Protonated_DMAP->DMAP + Et3N - [Et3N-H]+ Auxiliary_Base Et3N Protonated_Base [Et3N-H]+ Acetylation_Workflow cluster_workflow Experimental Workflow: DMAP-Catalyzed Acetylation Start Dissolve Alcohol in DCM Add_Reagents Add Et3N and DMAP Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Anhydride Add Acetic Anhydride Cool->Add_Anhydride React Stir at Room Temperature Add_Anhydride->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Pure Acetylated Product Purify->End

References

Application Notes and Protocols for 2,5-Dimethylpyridin-4-amine as a Base in Silylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a crucial chemical transformation in organic synthesis, primarily utilized for the protection of hydroxyl groups in alcohols, phenols, and carboxylic acids. This process involves the replacement of a proton on a heteroatom with a silyl group (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS)). The resulting silyl ethers exhibit increased stability in various reaction conditions and can be selectively deprotected, making them invaluable in multi-step syntheses of complex molecules, including pharmaceuticals.

The efficiency of silylation reactions is often dependent on the choice of the silylating agent and the base used to facilitate the reaction. While common bases such as triethylamine and pyridine are effective in many cases, highly nucleophilic catalysts are often required for the silylation of sterically hindered alcohols or for achieving high reaction rates and yields. 4-(Dimethylamino)pyridine (DMAP) is a widely recognized super-nucleophilic catalyst for a variety of organic transformations, including acylation and silylation reactions. Its high catalytic activity is attributed to the resonance stabilization of the N-acylpyridinium or N-silylpyridinium intermediate.

This document explores the potential application of 2,5-dimethylpyridin-4-amine as a base and nucleophilic catalyst in silylation reactions. While specific literature on the use of this compound in silylation is not extensively available, its structural similarity to DMAP suggests it would serve as a highly effective catalyst. The presence of two electron-donating methyl groups on the pyridine ring is anticipated to enhance the nucleophilicity of the exocyclic nitrogen and the basicity of the ring nitrogen, potentially leading to increased catalytic activity compared to DMAP.

Anticipated Advantages of this compound

  • Enhanced Nucleophilicity: The electron-donating methyl groups at the 2 and 5 positions are expected to increase the electron density on the pyridine ring and the exocyclic amino group, thereby enhancing its nucleophilicity and catalytic efficiency.

  • Increased Basicity: The inductive effect of the methyl groups should also increase the basicity of the pyridine nitrogen, making it a more effective proton scavenger in the reaction.

  • Steric Hindrance: The methyl group at the 2-position might introduce some steric bulk, which could be beneficial in certain applications by influencing the selectivity of the silylation reaction.

General Experimental Protocol for Silylation of a Primary Alcohol using a 4-Aminopyridine Base

This protocol provides a general procedure for the silylation of a primary alcohol using a silyl chloride and a 4-aminopyridine catalyst, such as this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • Silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

  • This compound

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M). Add triethylamine (1.5 equiv) and this compound (0.05-0.2 equiv).

  • Addition of Silylating Agent: To the stirred solution, add the silyl chloride (e.g., TBDMSCl, 1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. Reactions are typically complete within 1-12 hours at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure silyl ether.

Quantitative Data Summary (Based on DMAP-catalyzed reactions)

The following table summarizes typical reaction conditions and outcomes for the silylation of various alcohols catalyzed by DMAP, which can serve as a useful reference for optimizing reactions with this compound.

Substrate (Alcohol)Silylating AgentBase (equiv)Catalyst (equiv)SolventTime (h)Temperature (°C)Yield (%)
Primary AlcoholTBDMSClEt₃N (1.5)DMAP (0.1)DCM225>95
Secondary AlcoholTBDMSClEt₃N (1.5)DMAP (0.1)DCM4-82590-95
Hindered Sec. AlcoholTBDMSClEt₃N (2.0)DMAP (0.2)DMF124085-90
Primary AlcoholTIPSClImidazole (2.0)DMAP (0.05)DMF625>95
PhenolTBDPSClEt₃N (1.5)DMAP (0.1)DCM325>95

Visualizations

G reactant Alcohol (R-OH) reaction Silylation Reaction reactant->reaction reagent1 Silylating Agent (R'3Si-Cl) reagent1->reaction reagent2 Base (e.g., Et3N) reagent2->reaction catalyst This compound catalyst->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Silyl Ether (R-O-SiR'3) purification->product

Caption: General experimental workflow for a silylation reaction.

G catalyst 2,5-Me2Py-4-NH2 intermediate [2,5-Me2Py-4-N(H)-SiR'3]+Cl- catalyst->intermediate + R'3Si-Cl silyl_halide R'3Si-Cl product R-O-SiR'3 intermediate->product + R-OH protonated_catalyst [2,5-Me2Py-4-NH3]+Cl- intermediate->protonated_catalyst alcohol R-OH alcohol->product + protonated_catalyst->catalyst + Base protonated_base Base-H+Cl- base Base (e.g., Et3N) base->protonated_base + H+Cl-

Caption: Proposed catalytic cycle for silylation using this compound.

Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2,5-Dimethylpyridin-4-amine, a valuable pyridine derivative for pharmaceutical and chemical research. Two primary synthetic routes are presented: a nitration/reduction pathway starting from 2,5-lutidine and a catalytic amination pathway starting from a halogenated pyridine derivative. The protocols are designed with scalability and industrial applicability in mind, focusing on reaction conditions, purification methods, and quantitative data.

Introduction

This compound is a substituted pyridine that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural features, including the basic amino group and the substituted pyridine ring, make it a versatile intermediate. The development of a robust and scalable synthetic process is crucial for ensuring a reliable supply for research and development as well as for commercial production. This document outlines two viable synthetic strategies, providing detailed experimental procedures and comparative data to aid in the selection of the most appropriate method for a given application.

Synthetic Strategies

Two primary synthetic routes for the large-scale production of this compound are detailed below.

Route 1: Nitration and Reduction of 2,5-Lutidine N-Oxide

This classic and robust three-step approach involves the N-oxidation of commercially available 2,5-lutidine, followed by nitration at the 4-position of the pyridine ring, and subsequent reduction of the nitro group to the desired amine.

Route 2: Catalytic Amination of 4-Chloro-2,5-dimethylpyridine

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to directly introduce the amino group onto a pre-functionalized pyridine ring. This route is often shorter but may require more specialized reagents and catalysts.

Route 1: Nitration and Reduction Pathway

Logical Workflow

Nitration_Reduction_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2,5-Lutidine B 2,5-Lutidine N-Oxide A->B H₂O₂, Glacial Acetic Acid C 2,5-Lutidine N-Oxide D 2,5-Dimethyl-4-nitropyridine N-Oxide C->D HNO₃, H₂SO₄ E 2,5-Dimethyl-4-nitropyridine N-Oxide F This compound E->F Fe, Acetic Acid or H₂, Pd/C

Caption: Workflow for the synthesis of this compound via the nitration and reduction pathway.

Experimental Protocols

Step 1: Synthesis of 2,5-Lutidine N-Oxide

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with 2,5-lutidine and glacial acetic acid. The flask is placed in a heating mantle with temperature control.

  • Procedure:

    • Charge the reactor with 2,5-lutidine (1.0 eq) and glacial acetic acid (3.0 eq).

    • Heat the mixture to 60-70 °C with stirring.

    • Slowly add hydrogen peroxide (35% aqueous solution, 1.2 eq) via the addition funnel, maintaining the internal temperature below 80 °C.

    • After the addition is complete, continue stirring at 80 °C for 5-7 hours, monitoring the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-lutidine N-oxide.

    • Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of 2,5-Dimethyl-4-nitropyridine N-Oxide

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel is required. The reactor should be cooled using a circulating chiller.

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid (98%).

    • Cool the sulfuric acid to 0-5 °C.

    • Slowly add 2,5-lutidine N-oxide (1.0 eq) while maintaining the temperature below 10 °C.

    • In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0-5 °C.

    • Slowly add the nitrating mixture to the solution of 2,5-lutidine N-oxide in sulfuric acid, keeping the internal temperature between 0-10 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8, ensuring the temperature is kept low.

    • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Step 3: Synthesis of this compound

  • Reaction Setup: A hydrogenation reactor (e.g., a Parr shaker) or a standard glass reactor with a mechanical stirrer and reflux condenser is needed.

  • Procedure (Method A: Catalytic Hydrogenation):

    • Charge the hydrogenation reactor with 2,5-dimethyl-4-nitropyridine N-oxide (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a palladium on carbon catalyst (5-10 wt% Pd/C, 1-5 mol%).

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.

    • Monitor the reaction by TLC or HPLC.

  • Procedure (Method B: Metal/Acid Reduction):

    • Charge the reactor with 2,5-dimethyl-4-nitropyridine N-oxide (1.0 eq) and glacial acetic acid.

    • Heat the mixture to 60-70 °C.

    • Gradually add iron powder (Fe, 3-5 eq) in portions, controlling the exotherm.

    • After the addition, heat the mixture at reflux for 2-4 hours until the reaction is complete.

  • Work-up and Purification:

    • For Method A: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • For Method B: Cool the reaction mixture and filter to remove excess iron and iron salts. Dilute the filtrate with water and neutralize with a base (e.g., NaOH) to pH 9-10.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel for higher purity.

Quantitative Data (Route 1)
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1. N-Oxidation 2,5-LutidineH₂O₂Acetic Acid70-805-785-95>95 (after distillation)
2. Nitration 2,5-Lutidine N-OxideHNO₃/H₂SO₄Sulfuric Acid80-902-470-85>98 (after recrystallization)
3. Reduction (H₂) 2,5-Dimethyl-4-nitropyridine N-OxideH₂, Pd/CEthanol25-504-890-98>99 (after recrystallization)
3. Reduction (Fe) 2,5-Dimethyl-4-nitropyridine N-OxideFeAcetic AcidReflux2-480-90>98 (after recrystallization)

Route 2: Catalytic Amination Pathway

Logical Workflow

Amination_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Buchwald-Hartwig Amination A 2,5-Lutidine B 4-Chloro-2,5-dimethylpyridine A->B Chlorinating Agent (e.g., SO₂Cl₂) C 4-Chloro-2,5-dimethylpyridine D This compound C->D Ammonia Source, Pd Catalyst, Ligand, Base

Caption: Workflow for the synthesis of this compound via the catalytic amination pathway.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,5-dimethylpyridine (Illustrative)

  • Reaction Setup: A multi-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel is necessary. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Charge the reactor with a suitable solvent (e.g., dichloromethane).

    • Add 2,5-lutidine (1.0 eq).

    • Cool the mixture to 0-5 °C.

    • Slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂, 1.1 eq) via the addition funnel, maintaining the low temperature.

    • After addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: A Schlenk flask or a glovebox is required for handling air-sensitive reagents. The reaction is carried out in a sealed vessel under an inert atmosphere.

  • Procedure:

    • To a dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

    • Add 4-chloro-2,5-dimethylpyridine (1.0 eq) and a suitable solvent (e.g., toluene or dioxane).

    • Add the ammonia source. This can be ammonia gas bubbled through the solution, an ammonia surrogate like benzophenone imine followed by hydrolysis, or an ammonium salt with a suitable base.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Route 2)
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1. Halogenation 2,5-LutidineSO₂Cl₂Dichloromethane0 to RT12-2460-75>95 (after purification)
2. Amination 4-Chloro-2,5-dimethylpyridineAmmonia source, Pd₂(dba)₃, Xantphos, NaOtBuToluene80-11012-2470-90>99 (after purification)

Conclusion

Both synthetic routes presented offer viable pathways for the large-scale synthesis of this compound.

  • Route 1 (Nitration/Reduction) is a well-established, multi-step process that uses readily available and relatively inexpensive reagents. It is generally robust and scalable, although it involves the use of strong acids and nitrating agents, which require careful handling and appropriate infrastructure.

  • Route 2 (Catalytic Amination) offers a more direct approach but relies on more expensive palladium catalysts and ligands. The reaction conditions can be milder, but optimization of the catalyst system is often necessary. This route may be advantageous for producing a diverse range of analogs if the halogenated intermediate is readily accessible.

The choice between these two routes will depend on factors such as the desired scale of production, cost considerations, available equipment, and the specific purity requirements of the final product. For large-scale industrial production, a thorough process safety assessment and cost analysis for both routes are highly recommended.

Application Notes and Protocols: 4-Dimethylaminopyridine (DMAP) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A note to the reader: Extensive research for "2,5-Dimethylpyridin-4-amine" in the context of polymer chemistry did not yield significant published applications. It is likely that this specific isomer is not commonly used in this field. However, the structurally related and extensively used compound, 4-Dimethylaminopyridine (DMAP), is a cornerstone catalyst in polymer synthesis and modification. The following application notes and protocols are therefore provided for DMAP, as it is highly relevant to the likely interests of researchers in this area.

Introduction to 4-Dimethylaminopyridine (DMAP) in Polymer Science

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in organic synthesis and polymer chemistry.[1][2] Its exceptional catalytic activity, surpassing that of pyridine, is attributed to the electron-donating dimethylamino group at the 4-position, which increases the nucleophilicity of the pyridine nitrogen.[2] In polymer chemistry, DMAP is primarily utilized as a catalyst for a variety of polymerization reactions and for the post-polymerization modification of polymers.[1][3] It is particularly effective in acylation and esterification reactions, making it invaluable for the synthesis of polyesters, polycarbonates, and for functionalizing polymers with hydroxyl or amine groups.[1][2]

Key Applications in Polymer Chemistry

  • Catalyst for Polymerization: DMAP is a potent catalyst for various polymerization reactions, including ring-opening polymerization (ROP) of cyclic esters (e.g., lactide) and condensation polymerizations.[1][4] Its use can lead to faster reaction rates and influence the molecular weight distribution of the resulting polymers.[1]

  • Post-Polymerization Modification: A significant application of DMAP is in the functionalization of pre-existing polymers. Polymers containing hydroxyl or amine functionalities can be efficiently esterified or amidated using DMAP as a catalyst, allowing for the tailoring of polymer properties such as solubility, surface characteristics, and reactivity.[1][2]

  • Synthesis of Monomers and Additives: DMAP's versatility extends to the synthesis of specialized monomers and additives that can impart unique properties to polymeric materials.[1]

  • Immobilized and Polymer-Supported Catalysis: To facilitate catalyst recovery and reuse, DMAP can be immobilized on solid supports, such as polystyrene (PS-DMAP) or silica.[5][6] These polymer-supported catalysts have demonstrated high efficacy and recyclability in various reactions.[5][6]

Quantitative Data on DMAP-Catalyzed Reactions

The following table summarizes typical parameters and outcomes for reactions where DMAP is used as a catalyst.

ParameterValue/RangeReaction TypeReference(s)
Catalyst Loading 1–5 mol%General acylation/esterification[2]
Acylation Yields 92–99%Acylation of alcohols[7]
Catalyst Reusability At least 14-20 cyclesPolymer-supported DMAP[5][7]
Reaction Time Minutes to a few hoursVaries with substrate and conditions[8]
Polymerization Control Can influence molecular weightRing-opening polymerization of lactide[3][4]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification of a Hydroxyl-Functionalized Polymer

This protocol describes a general procedure for the esterification of a polymer containing hydroxyl groups, such as polyvinyl alcohol or a hydroxyl-terminated polymer, using an acid anhydride and DMAP as a catalyst.

Materials:

  • Hydroxyl-functionalized polymer

  • Acetic anhydride (or other desired acid anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Methanol (for quenching)

  • Diethyl ether or hexane (for precipitation)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-functionalized polymer in the anhydrous solvent.

  • Addition of Reagents: To the stirred polymer solution, add DMAP (typically 1-5 mol% relative to the hydroxyl groups). Then, slowly add the acid anhydride (a slight excess, e.g., 1.1-1.5 equivalents per hydroxyl group).

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as FT-IR (disappearance of the hydroxyl peak) or NMR spectroscopy.

  • Quenching: Once the reaction is complete, quench any remaining acid anhydride by adding a small amount of methanol and stirring for 30 minutes.

  • Precipitation and Purification: Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a non-solvent like cold diethyl ether or hexane.

  • Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts, and dry it under vacuum to a constant weight.

Protocol 2: Ring-Opening Polymerization of Lactide using DMAP

This protocol provides a general method for the ring-opening polymerization of lactide to form polylactide (PLA), a biodegradable polyester, using an alcohol initiator and DMAP as a catalyst.[4]

Materials:

  • Lactide (recrystallized to high purity)

  • Initiator (e.g., benzyl alcohol)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol (for precipitation)

Procedure:

  • Setup: In a glovebox or using Schlenk line techniques, add the purified lactide, initiator, and DMAP to a flame-dried reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the vessel to dissolve the reactants.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time. The reaction time will influence the molecular weight and conversion.

  • Termination and Precipitation: Terminate the polymerization by exposing the reaction to air and precipitating the polymer in a large volume of cold methanol.

  • Purification: Stir the polymer in methanol to remove residual monomer and catalyst.

  • Isolation: Collect the polylactide by filtration and dry it under vacuum. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Hydroxyl Polymer in Anhydrous Solvent B Add DMAP Catalyst A->B C Add Acid Anhydride B->C D Stir at Room Temperature C->D E Quench with Methanol D->E F Precipitate in Non-Solvent E->F G Filter and Dry Polymer F->G H Functionalized Polymer G->H Characterization (FT-IR, NMR)

Caption: Workflow for DMAP-catalyzed polymer functionalization.

signaling_pathway cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation DMAP DMAP Acylpyridinium N-Acylpyridinium Ion [DMAP-COR]+ DMAP->Acylpyridinium + Anhydride Acid Anhydride (RCO)2O Anhydride->Acylpyridinium + Intermediate Tetrahedral Intermediate Acylpyridinium->Intermediate PolymerOH Polymer-OH PolymerOH->Intermediate Attacks EsterifiedPolymer Esterified Polymer Polymer-OCOR Intermediate->EsterifiedPolymer Collapse RegeneratedDMAP Regenerated DMAP Intermediate->RegeneratedDMAP

Caption: Catalytic cycle for DMAP in polymer esterification.

References

Application Notes and Protocols for Reactions Catalyzed by 2,5-Dimethylpyridin-4-amine (DMAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)pyridine (DMAP), often referred to as 2,5-Dimethylpyridin-4-amine, is a highly efficient nucleophilic catalyst widely employed in organic synthesis.[1][2] Its versatility extends to a broad range of reactions, including acylations, esterifications, and the synthesis of complex heterocyclic systems.[2][3][4] DMAP's catalytic activity is attributed to its ability to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack than the corresponding acylating agent alone.[2][5] This property makes it particularly effective in accelerating reactions involving sterically hindered alcohols and other challenging substrates.[1] These application notes provide detailed protocols for key reactions catalyzed by DMAP, along with data presentation and visualizations to aid in experimental design and execution.

Key Applications and Mechanisms

DMAP is a catalyst of choice for a variety of organic transformations. It is particularly well-regarded for its ability to catalyze acylation and esterification reactions with high yields.[1] For instance, it has been shown to increase the rate of esterification of hindered alcohols by acid anhydrides by up to 10,000-fold.[1] Beyond these common applications, DMAP also serves as a catalyst in the Fischer indole synthesis, Baylis-Hillman reaction, and various protection group strategies.[2][4][6][7]

The general mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a reactive N-acylpyridinium salt. This intermediate is then attacked by a nucleophile, such as an alcohol, to yield the acylated product and regenerate the DMAP catalyst.[2][5] An auxiliary base, like triethylamine or pyridine, is often used to neutralize the acidic byproduct of the reaction.[5]

Experimental Protocols

General Protocol for DMAP-Catalyzed Acylation of an Alcohol

This protocol describes a general procedure for the acetylation of a primary or secondary alcohol using acetic anhydride as the acylating agent and DMAP as the catalyst.

Materials:

  • Alcohol (substrate)

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol for the Fischer Indole Synthesis Catalyzed by a DMAP-based Ionic Liquid

This protocol outlines the synthesis of 2,3,4,9-tetrahydro-1H-carbazole from phenylhydrazine and cyclohexanone, utilizing a DMAP-based ionic liquid as the catalyst.[6][7]

Materials:

  • Phenylhydrazine hydrochloride

  • Cyclohexanone

  • DMAP-based ionic liquid catalyst (e.g., 1-pentyl-4-(dimethylamino)pyridinium fluoride)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

  • Add ethanol as the solvent.

  • Add the DMAP-based ionic liquid catalyst (0.2 eq).[6]

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reaction at reflux for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be removed by a simple aqueous work-up.[6] Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Fischer Indole Synthesis using DMAP-based Ionic Liquid Catalysts[7]
EntryDMAP-ILsEquivalent (mol%)Yield (%)
12568
222089
323091
43548
532064

Catalyst 2: 1-pentyl-4-(dimethylamino)pyridinium fluoride; Catalyst 3: 1-heptyl-4-(dimethylamino)pyridinium fluoride.

Table 2: DMAP-Catalyzed Acylation of Various Alcohols
Substrate (Alcohol)Acylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)
1-MethylcyclohexanolAcetic Anhydride4.1Triethylamine17-
3-Hydroxy-1-noneneDiketene9.2Diethyl ether0.25-
Benzyl alcoholTrityl chloride4.3DichloromethaneOvernight87.6
(+/-)-11,12-dihydroglaziovineAcetic Anhydride-Dichloromethane0.5-

Yield data was not consistently available in the provided search results for all examples.

Visualizations

DMAP_Catalyzed_Acylation DMAP DMAP Catalyst Intermediate N-Acylpyridinium Ion (Reactive Intermediate) DMAP->Intermediate Reacts with AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Intermediate Product Acylated Product (e.g., R-OAc) Intermediate->Product RegenCatalyst Regenerated DMAP Catalyst Intermediate->RegenCatalyst Releases Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Intermediate Nucleophilic Attack Byproduct Byproduct (e.g., AcOH) Base Auxiliary Base (e.g., Et₃N) Byproduct->Base Protonates ProtonatedBase Protonated Base (e.g., Et₃NH⁺) Base->ProtonatedBase

Caption: Catalytic cycle of DMAP in an acylation reaction.

Experimental_Workflow_Acylation Start Start: Setup Reaction Vessel (Inert Atmosphere) Reagents Add Substrate (Alcohol), Solvent (DCM), and Base (Et₃N) Start->Reagents Catalyst Add DMAP Catalyst Reagents->Catalyst Cooling Cool to 0 °C Catalyst->Cooling Acylation Add Acylating Agent (e.g., Acetic Anhydride) Cooling->Acylation Reaction Stir at Room Temperature (Monitor by TLC) Acylation->Reaction Quench Quench Reaction (Add Water) Reaction->Quench Workup Aqueous Workup (Wash with NaHCO₃, Brine) Quench->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End: Isolated Product Purification->End

References

Troubleshooting & Optimization

improving yield in reactions with 2,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,5-Dimethylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical synthesis?

A1: this compound and its derivatives are valuable scaffolds in medicinal chemistry. They are frequently utilized in the synthesis of kinase inhibitors, which are crucial in the development of treatments for oncology and inflammatory diseases. The primary reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups at the 2-position of the pyridine ring. It can also be used as a nucleophilic catalyst in acylation reactions, similar to its well-known analogue, 4-(Dimethylamino)pyridine (DMAP).

Q2: How does this compound compare to 4-(Dimethylamino)pyridine (DMAP) as a catalyst?

A2: While both are derivatives of pyridine, this compound has methyl groups at the 2 and 5 positions, which can influence its steric hindrance and electronic properties compared to DMAP. This can affect its catalytic activity and the optimal reaction conditions. While DMAP is a widely used and highly effective acylation catalyst, the catalytic efficiency of this compound in such reactions would need to be experimentally determined and optimized for specific substrates.

Q3: What safety precautions should be taken when working with this compound?

A3: Similar to other pyridine derivatives, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling an organoboron compound with a halide. For this compound derivatives, this typically involves coupling a boronic acid with a halogenated version of the pyridine.

Common Issue: Low to No Product Yield

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air and moisture stable. For challenging couplings, more advanced catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary.[1]
Inappropriate Base The choice of base is critical. For Suzuki couplings of pyridine derivatives, common bases include K₃PO₄ and K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases may be required to find the optimal one for your specific substrates.[1]
Poor Solvent Choice A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water or THF/water. Ensure the solvents are degassed to remove oxygen, which can deactivate the palladium catalyst. The ratio of the organic solvent to water may also need optimization.[1][2]
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with heteroaryl boronic acids.[3] To minimize this, ensure anhydrous and deoxygenated reaction conditions. Using a higher equivalent of the boronic acid (1.5-2.0 eq.) can also help drive the desired reaction.
Low Reaction Temperature Suzuki-Miyaura reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If the yield is low, consider increasing the reaction temperature.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine

This protocol is for a structurally similar compound and can be adapted for derivatives of this compound.

  • Materials:

    • 2-Bromo-5-methylpyridin-4-amine (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₃PO₄, 2.0 eq)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • In a reaction vessel, combine 2-bromo-5-methylpyridin-4-amine, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 85-95 °C with stirring.

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Acylation Reactions (as a Catalyst)

While less common than DMAP, this compound can potentially catalyze acylation reactions. The following troubleshooting guide is based on the principles of DMAP-catalyzed acylations and should be adapted as a starting point for optimization.

Common Issue: Slow or Incomplete Reaction

Potential CauseRecommended Solution
Insufficient Catalyst Loading For DMAP-catalyzed reactions, a catalytic amount (1-10 mol%) is typically sufficient. If the reaction is sluggish, a higher catalyst loading may be required.
Steric Hindrance The methyl groups on this compound may introduce steric hindrance, slowing down the reaction with bulky substrates. Increasing the reaction temperature or using a less hindered acylation agent, if possible, may improve the reaction rate.
Inappropriate Solvent Non-polar, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for acylation reactions. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.
Presence of Acidic Impurities Acidic impurities can protonate the aminopyridine catalyst, rendering it inactive. Ensure all reagents and solvents are free from acidic contaminants. The addition of a non-nucleophilic base like triethylamine can help to scavenge any acid formed during the reaction.

Experimental Protocol: General Acylation of an Alcohol

  • Materials:

    • Alcohol (1.0 eq)

    • Acylating agent (e.g., acetic anhydride, 1.2 eq)

    • This compound (0.1 eq)

    • Anhydrous solvent (e.g., DCM)

  • Procedure:

    • Dissolve the alcohol and this compound in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the acylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Data Presentation

Table 1: Effect of Catalyst and Base on Suzuki-Miyaura Coupling Yield (Hypothetical Data)

EntryPalladium Catalyst (mol%)LigandBase (eq.)SolventYield (%)
1Pd(PPh₃)₄ (3)PPh₃K₃PO₄ (2)Dioxane/H₂O78
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O85
3Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)THF/H₂O72
4Pd(PPh₃)₄ (3)PPh₃Cs₂CO₃ (2)Dioxane/H₂O65

This data is hypothetical and intended to illustrate typical trends. Optimal conditions should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Halo-5-methylpyridin-4-amine - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription inhibitor 2-Aryl-5-methylpyridin-4-amine (Kinase Inhibitor) inhibitor->RAF inhibitor->PI3K

Caption: Simplified kinase signaling pathway targeted by inhibitors.

References

side reactions and byproducts with 2,5-Dimethylpyridin-4-amine catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific side reactions and byproducts of 2,5-Dimethylpyridin-4-amine as a catalyst is limited in publicly available literature. This technical support guide is based on the well-documented catalytic behavior of its close structural analog, 4-(Dimethylamino)pyridine (DMAP), and general principles of nucleophilic pyridine catalysis. The troubleshooting advice provided should be considered as predictive guidance, and empirical validation is recommended for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected catalytic applications of this compound?

A1: Based on its structure, this compound is expected to function as a highly effective nucleophilic catalyst, similar to 4-(Dimethylamino)pyridine (DMAP).[1] It is likely to be a potent catalyst for a variety of reactions, including:

  • Acylation and esterification of sterically hindered alcohols.[1]

  • Amide bond formation (amide coupling).

  • Boc-protections of amines.

  • Silylation reactions.

  • Steglich esterification.[1]

The methyl groups at the 2 and 5 positions may introduce steric hindrance that could influence its catalytic activity and selectivity compared to DMAP.

Q2: What is the general mechanism of catalysis for 4-aminopyridine derivatives?

A2: 4-Aminopyridine catalysts, such as DMAP, typically function as nucleophilic catalysts. In acylation reactions, for instance, the pyridine nitrogen attacks the electrophilic acyl source (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol) to form the desired product and regenerate the catalyst.[2][3] An auxiliary base, such as triethylamine, is often used to scavenge the acidic byproduct.[3]

Q3: What are the potential side reactions when using a this compound catalyst?

A3: By analogy to DMAP, several side reactions could potentially occur, depending on the specific substrates and reaction conditions. These may include:

  • N-Acylation of the catalyst: The catalyst itself can be acylated, leading to the formation of a stable, inactive salt. This is more likely with highly reactive acylating agents or under forcing conditions.

  • Side reactions of the N-acylpyridinium intermediate: This highly reactive intermediate can undergo undesired reactions, such as rearrangement or decomposition, especially if the subsequent nucleophilic attack is slow.

  • Epimerization or racemization: In reactions involving chiral centers, the basic nature of the catalyst and the reaction conditions can potentially lead to the loss of stereochemical integrity.

  • Elimination reactions: For substrates prone to elimination, the basicity of the catalyst or the auxiliary base can promote the formation of olefinic byproducts.

Q4: How does the stability of this compound compare to other catalysts?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Slow reaction kinetics with sterically hindered substrates. 4. Formation of an unreactive N-acylpyridinium salt.1. Check the purity and integrity of the catalyst. 2. Increase the catalyst loading incrementally. 3. Increase the reaction temperature or prolong the reaction time. 4. Use a less reactive acylating agent or modify the reaction solvent.
Formation of unknown byproducts 1. Decomposition of starting materials or product. 2. Side reactions involving the catalyst (e.g., N-acylation). 3. Reaction with solvent or impurities.1. Lower the reaction temperature. 2. Use a less reactive acylating agent or a different auxiliary base. 3. Ensure the use of dry, high-purity solvents and reagents.
Difficulty in removing the catalyst after reaction The catalyst and its salts can be soluble in the reaction mixture.1. Perform an acidic aqueous wash (e.g., dilute HCl) to protonate the catalyst and extract it into the aqueous phase. 2. Use a supported version of the catalyst if available for easy filtration.
Inconsistent reaction rates Water or other protic impurities can interfere with the catalytic cycle.Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols (Based on DMAP Analogy)

General Protocol for Acylation of a Hindered Alcohol:

  • To a solution of the hindered alcohol (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the this compound catalyst (0.05 - 0.2 eq).

  • Add a tertiary amine base, such as triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acetic anhydride or a substituted acid chloride) (1.2 - 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute aqueous HCl to remove the catalyst and base, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle Catalyst This compound Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Intermediate Product Acylated Product (e.g., R-OAc) Intermediate->Product + Nucleophile Byproduct Acid Byproduct (e.g., AcOH) Intermediate->Byproduct releases Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Product->Catalyst Regenerates ProtonatedBase Protonated Base (e.g., Et₃NH⁺OAc⁻) Byproduct->ProtonatedBase + Base Base Auxiliary Base (e.g., Et₃N) Base->ProtonatedBase

Caption: Proposed catalytic cycle for acylation using this compound.

Troubleshooting_Flowchart Start Experiment Start Problem Low Yield or Byproduct Formation Start->Problem CheckPurity Check Reagent and Solvent Purity/Dryness Problem->CheckPurity Is everything pure and dry? CheckPurity->Start No, purify/dry reagents AdjustTemp Adjust Reaction Temperature CheckPurity->AdjustTemp Yes ChangeBase Change Auxiliary Base AdjustTemp->ChangeBase If no improvement ChangeAcylAgent Use a Milder Acylating Agent ChangeBase->ChangeAcylAgent If still issues OptimizeLoading Optimize Catalyst Loading ChangeAcylAgent->OptimizeLoading Success Problem Resolved OptimizeLoading->Success Iterate to optimize

Caption: A logical troubleshooting workflow for reactions catalyzed by this compound.

References

Technical Support Center: Managing Temperature Sensitivity in 2,5-Dimethylpyridin-4-amine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,5-Dimethylpyridin-4-amine is a specialized catalyst, and extensive data on its temperature sensitivity is not widely available in published literature. The following troubleshooting guides and FAQs are based on established principles of catalysis and data from structurally similar pyridine-based catalysts, such as 4-Dimethylaminopyridine (DMAP). Researchers should use this information as a guideline and perform their own optimizations for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in reactions catalyzed by this compound?

A1: Temperature is a critical parameter in catalysis as it influences reaction rate, catalyst stability, and selectivity. In reactions catalyzed by this compound, as with other nucleophilic catalysts, increasing the temperature generally accelerates the reaction. However, excessive heat can lead to catalyst degradation and the formation of unwanted byproducts.

Q2: Is this compound expected to be thermally stable?

A2: While specific data is limited, the pyridine core is generally robust. However, like many organic molecules, this compound can be susceptible to degradation at elevated temperatures. Thermal studies on related DMAP-based ionic liquids show decomposition beginning in the range of 70°C to 140°C, with more significant degradation at higher temperatures.[1] It is crucial to determine the optimal temperature window for your specific reaction to maximize efficiency without compromising the catalyst's integrity.

Q3: How can I determine the optimal reaction temperature for my experiment?

A3: The optimal temperature is a balance between reaction speed and catalyst/reagent stability. A systematic approach is recommended:

  • Start with a lower temperature (e.g., room temperature or slightly above) and monitor the reaction progress.

  • Gradually increase the temperature in increments (e.g., 10-20°C) and continue monitoring.

  • Identify the temperature at which the reaction proceeds at a desirable rate without significant byproduct formation or catalyst decomposition.

Q4: What are the visible signs of catalyst degradation at high temperatures?

A4: Visual signs of degradation can include a change in the color of the reaction mixture (e.g., darkening or charring) and the formation of insoluble materials. Analytical techniques such as TLC, LC-MS, or GC-MS can provide more definitive evidence by showing the appearance of new, unidentified spots or peaks corresponding to decomposition products.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Insufficient Temperature The activation energy for the reaction may not be met at the current temperature. Gradually increase the reaction temperature in 10-20°C increments, monitoring for any improvement in conversion. For some reactions, temperatures in the range of 80-120°C may be necessary.[2]
Catalyst Degradation If the temperature is too high, the catalyst may be decomposing. Re-run the reaction at a lower temperature. Consider if any reactants or impurities could be contributing to catalyst poisoning at elevated temperatures.[2]
Incorrect Solvent The chosen solvent may not be suitable for the desired reaction temperature (e.g., too low of a boiling point). Ensure the solvent is appropriate for the intended temperature range and is anhydrous, as water can interfere with many reactions.
Issue 2: Formation of Unwanted Byproducts
Potential Cause Troubleshooting Steps
Excessive Temperature High temperatures can provide enough energy for alternative reaction pathways, leading to side products. Lower the reaction temperature to favor the desired transformation.
Prolonged Reaction Time at High Temperature Even at an optimal temperature, extended reaction times can lead to the slow formation of byproducts or product degradation. Monitor the reaction and stop it as soon as the desired conversion is reached.
Reactant Decomposition The starting materials themselves may be unstable at the reaction temperature. Assess the thermal stability of your reactants independently if possible.

Data Presentation

Table 1: General Temperature Guidelines for Pyridine-Based Catalysis

Reaction TypeTypical Temperature Range (°C)Notes
Acylation/Esterification0 - 60Often exothermic; may require initial cooling.
Palladium-Catalyzed Aminations80 - 120Higher temperatures are often needed to drive these reactions.[2]
Copper-Catalyzed Aminations60 - 110Temperature can vary significantly based on the specific copper source and ligands.
Multi-component Reactions65 - 85Moderate temperatures are often sufficient for these reactions.[3]

Note: These are general ranges for related catalysts and should be used as a starting point for optimization with this compound.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Test Reaction (e.g., Acylation of a Secondary Alcohol)
  • Setup: In separate small-scale reaction vessels, combine the secondary alcohol (1.0 eq), acylating agent (1.2 eq), and this compound (0.1 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Temperature Control: Place each vessel in a temperature-controlled heating block or oil bath set to different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

  • Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every 30 minutes) using TLC or GC-MS.

  • Analysis: Compare the rate of formation of the desired product and the appearance of any byproducts at each temperature to determine the optimal conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine to remove the catalyst and any salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Low Conversion start Low or No Conversion Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature. Monitor for conversion. check_temp->increase_temp Yes check_degradation Is there evidence of catalyst/reagent degradation? check_temp->check_degradation No success Reaction Proceeds increase_temp->success decrease_temp Decrease temperature. Verify reagent purity. check_degradation->decrease_temp Yes check_solvent Is the solvent appropriate and anhydrous? check_degradation->check_solvent No decrease_temp->success change_solvent Select a solvent with a suitable boiling point and ensure it is dry. check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low reaction conversion.

catalytic_cycle Generalized Catalytic Cycle and Temperature Influence catalyst This compound activated_intermediate Activated Acylpyridinium Intermediate catalyst->activated_intermediate Step 1: Activation (Temp dependent) substrate Acylating Agent (e.g., Ac₂O) substrate->activated_intermediate product Ester Product activated_intermediate->product Step 2: Nucleophilic Attack (Temp sensitive) nucleophile Nucleophile (e.g., Alcohol) nucleophile->product catalyst_protonated Protonated Catalyst product->catalyst_protonated Forms protonated catalyst catalyst_protonated->catalyst Step 3: Regeneration (Base required) base Base (e.g., Et₃N) base->catalyst

Caption: Influence of temperature on the catalytic cycle.

References

Technical Support Center: Optimizing Catalyst Loading for 2,5-Dimethylpyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dimethylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of catalyst loading in its synthesis, typically achieved through cross-coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and related substituted pyridines.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities.[1][2] 2. Incorrect Ligand Choice: The ligand may not be suitable for activating the specific pyridine substrate. 3. Low Catalyst Loading: The initial catalyst concentration is too low to initiate the reaction effectively.[2]1. Ensure all reagents are pure, and solvents are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere (e.g., Argon) throughout the experiment.[1][2] 2. For challenging substrates, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2] 3. Increase the catalyst loading incrementally, for example, from 1 mol% to 3 mol%, and then to 5 mol%.[1]
Reaction Stalls After Initial Conversion 1. Catalyst Degradation: The catalyst may lack stability under the reaction conditions over time, especially at elevated temperatures.[1] 2. Inhibitor Formation: A byproduct of the reaction could be coordinating to the catalyst and inhibiting its activity.1. Instead of a single addition, try adding the catalyst in portions throughout the reaction. Alternatively, lower the reaction temperature and extend the reaction time.[1] 2. Analyze the reaction mixture by LC-MS or GC-MS to identify potential inhibitory species.
Formation of Side Products (e.g., Homocoupling) 1. Incorrect Catalyst-to-Ligand Ratio: An improper ratio can favor undesired side reactions.[1] 2. High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side product formation.[1]1. Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to determine the optimal balance for your specific reaction.[1] 2. Once the reaction is optimized, try to reduce the catalyst loading to the minimum effective amount.
Inconsistent Results Between Batches 1. Variability in Reagent Purity: Trace impurities in starting materials, solvents, or the base can poison the catalyst.[1] 2. Atmospheric Contamination: Exposure to oxygen can deactivate the sensitive palladium catalysts.[1]1. Use high-purity reagents and ensure solvents are anhydrous and properly degassed.[1] 2. Maintain a strict inert atmosphere (Argon or Nitrogen) during the entire setup and reaction duration.[1]

Frequently Asked Questions (FAQs)

Q1: Why can the synthesis of substituted aminopyridines like this compound be challenging?

A1: The primary challenge often arises from the pyridine nitrogen itself. This nitrogen can act as a ligand, coordinating to the metal catalyst (e.g., palladium) and potentially deactivating it or altering its intended reactivity. This can make crucial steps in the catalytic cycle, like oxidative addition, more difficult compared to standard aryl halides.[2]

Q2: What is a good starting point for catalyst loading in these types of cross-coupling reactions?

A2: For challenging substrates like substituted pyridines, a typical starting point for palladium catalyst loading is between 1 to 5 mol%.[2] It is often recommended to begin in the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates. Subsequent optimization experiments can then be performed to minimize the loading for efficiency and to reduce residual metal in the final product.[2]

Q3: How does the choice of ligand affect the optimization of catalyst loading?

A3: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective for these reactions.[1][2] They help stabilize the active catalytic species and promote the rate-determining oxidative addition and reductive elimination steps.[1] An optimal ligand can enable the reaction to proceed efficiently at a lower catalyst loading.

Q4: What role does the base play in catalyst optimization?

A4: The base is crucial for the catalytic cycle, often activating the amine or neutralizing acid generated during the reaction.[2] The strength and solubility of the base can significantly impact the reaction's success. Strong, non-nucleophilic bases are commonly used. If the reaction is slow, a stronger base might be required, which could in turn allow for a reduction in catalyst loading.

Q5: When should I consider using a pre-formed palladium catalyst or a pre-catalyst?

A5: If you experience inconsistent results or difficulty initiating the reaction, using a pre-catalyst is a good strategy. Buchwald-type palladacycle pre-catalysts, for instance, are often more stable and provide more sustained catalytic activity, ensuring the active catalytic species is present from the start.[1][2] This can lead to more reproducible results at lower catalyst loadings.

Experimental Protocols

General Protocol for a Catalyst Loading Optimization Study (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for synthesizing a 4-aminopyridine derivative and can be adapted for optimizing the catalyst loading for this compound from a precursor like 4-Chloro-2,5-dimethylpyridine.

Materials:

  • 4-Halo-2,5-dimethylpyridine (e.g., 4-Chloro-2,5-dimethylpyridine) (1.0 eq)

  • Amine source (e.g., Ammonia, Benzylamine) (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the 4-halo-2,5-dimethylpyridine, the base, and a stir bar under an inert atmosphere (Argon).

  • Catalyst Preparation: In a separate vial, weigh the palladium source and the ligand to achieve the desired catalyst loading (e.g., for 2 mol% loading) and ligand/metal ratio (e.g., 1.5:1).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask, followed by the anhydrous, degassed solvent and the amine source via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through it for 5-10 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography.

Screening Different Catalyst Loadings

To optimize, set up parallel reactions varying the catalyst loading while keeping all other parameters constant.

Reaction Catalyst Loading (mol%) Ligand:Pd Ratio Temperature (°C) Time (h)
A1.01.5:110024
B2.01.5:110024
C3.01.5:110024
D5.01.5:110024

Analyze the yield and purity of each reaction to determine the most efficient catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep Prepare Reactants: - Halopyridine - Amine - Base setup Assemble Reaction Under Inert Gas prep->setup cat_prep Prepare Catalyst: - Pd Source - Ligand cat_prep->setup heat Heat & Stir setup->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Continue workup Quench & Workup monitor->workup Complete purify Purify Product workup->purify analyze Analyze Yield & Purity purify->analyze optimize Adjust Loading & Repeat analyze->optimize Low Yield?

Caption: Workflow for Catalyst Loading Optimization.

Troubleshooting_Tree start Reaction Issue? issue1 Low / No Yield start->issue1 issue2 Reaction Stalls start->issue2 issue3 Side Products start->issue3 cause1a Inactive Catalyst? issue1->cause1a Check Purity cause1b Loading Too Low? issue1->cause1b If Reagents are Pure cause2a Catalyst Degradation? issue2->cause2a cause3a Incorrect Pd:Ligand Ratio? issue3->cause3a sol1a Use Degassed Solvents & Inert Atmosphere cause1a->sol1a sol1b Incrementally Increase Catalyst Loading (1-5 mol%) cause1b->sol1b sol2a Add Catalyst in Portions or Lower Temperature cause2a->sol2a sol3a Screen Different Ratios (e.g., 1:1, 1:1.5, 1:2) cause3a->sol3a

References

Technical Support Center: Troubleshooting Experiments with 2,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 2,5-Dimethylpyridin-4-amine is limited in publicly available scientific literature. The following troubleshooting guide is based on general principles of pyridine chemistry and may require adaptation for your specific experimental context.

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering low conversion rates or other issues in experiments involving this compound. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected reactive properties of this compound?

This compound is a substituted pyridine. The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] However, the amino group at the 4-position is an electron-donating group, which can increase the nucleophilicity of the ring nitrogen and potentially activate the ring towards electrophilic substitution, albeit less readily than benzene. The methyl groups at the 2- and 5-positions provide steric hindrance and also have a weak electron-donating effect.

Q2: In what types of reactions is this compound likely to be used?

Given its structure, this compound could potentially be used as:

  • A nucleophilic catalyst: Similar to the well-known 4-Dimethylaminopyridine (DMAP), it could catalyze reactions such as acylations, esterifications, and silylations.[2][3] The lone pair on the exocyclic nitrogen can attack an electrophile, leading to a highly reactive intermediate.

  • A base: The pyridine nitrogen is basic and can be used as an acid scavenger in various reactions.

  • A building block in synthesis: The amine group can undergo various transformations, and the pyridine ring can be further functionalized.

Troubleshooting Low Conversion Rates

Issue 1: Low Yield in Acylation or Esterification Reactions (Catalytic Use)

Question: I am using this compound as a catalyst for an acylation reaction, and I am observing very low conversion to the desired product. What are the potential causes and solutions?

Answer: Low yields in acylation reactions catalyzed by aminopyridines can stem from several factors. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Yield in Catalyzed Acylation

start Low Conversion Rate sub_reagents Check Reagent Purity and Stoichiometry start->sub_reagents sub_conditions Optimize Reaction Conditions start->sub_conditions sub_catalyst Evaluate Catalyst Activity start->sub_catalyst sub_side_reactions Investigate Side Reactions start->sub_side_reactions sol_reagents1 Purify starting materials (e.g., recrystallization, distillation). sub_reagents->sol_reagents1 Impure reagents? sol_reagents2 Verify molar ratios of reactants, catalyst, and any base. sub_reagents->sol_reagents2 Incorrect stoichiometry? sol_conditions1 Screen a range of temperatures (e.g., 0°C to reflux). sub_conditions->sol_conditions1 Suboptimal temperature? sol_conditions2 Test solvents with different polarities (e.g., DCM, THF, ACN). sub_conditions->sol_conditions2 Inappropriate solvent? sol_catalyst1 Use fresh catalyst; store properly under inert atmosphere. sub_catalyst->sol_catalyst1 Catalyst degradation? sol_catalyst2 Increase catalyst loading incrementally (e.g., 1 mol% to 10 mol%). sub_catalyst->sol_catalyst2 Insufficient catalyst loading? sol_side_reactions1 Ensure anhydrous conditions (dry solvents and glassware). sub_side_reactions->sol_side_reactions1 Hydrolysis of acylating agent? sol_side_reactions2 Analyze reaction mixture by LC-MS or NMR to identify byproducts. sub_side_reactions->sol_side_reactions2 Competing reactions?

Caption: Troubleshooting workflow for low conversion rates.

Data on Factors Influencing Acylation/Esterification Yields:

FactorPotential IssueRecommended Action
Catalyst Loading Too low for efficient turnover.Increase loading (e.g., from 1-5 mol% to 10-20 mol%).
Solvent Poor solubility of reactants; undesirable solvent-reactant interactions.Screen a variety of aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF, Toluene).
Temperature Reaction may have a significant activation energy barrier or be sensitive to heat.Experiment with a range of temperatures (e.g., 0 °C, room temperature, 40 °C, reflux).
Base (if applicable) If used as an acid scavenger, its strength and steric bulk can be critical.Consider using a non-nucleophilic base like triethylamine or DIPEA.
Water Content Moisture can lead to hydrolysis of the acylating agent.Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar).
Issue 2: Low Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic aromatic substitution on a substrate using this compound as the nucleophile, but the conversion is poor. What should I consider?

Answer: The success of a nucleophilic substitution reaction involving a substituted pyridine depends on the nature of the substrate, the leaving group, and the reaction conditions.

Key Considerations for Nucleophilic Substitution:

FactorInfluence on Reaction RateTroubleshooting Steps
Leaving Group A better leaving group (e.g., F⁻, NO₂⁻, OTf⁻) will accelerate the reaction.If possible, modify the substrate to have a more labile leaving group.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred as they can solvate the cation without strongly solvating the nucleophile.If using a less polar solvent, consider switching to a polar aprotic one.
Temperature These reactions often require elevated temperatures to overcome the activation energy.Increase the reaction temperature, potentially using microwave irradiation for faster heating.[4]
Steric Hindrance The methyl groups on the pyridine ring can sterically hinder the approach of the nucleophile to the substrate.This is an inherent property of the molecule. If yields remain low, a less hindered nucleophile may be necessary.

General Signaling Pathway for Catalysis by an Aminopyridine:

This compound This compound Acylpyridinium_Intermediate N-Acylpyridinium Intermediate (Highly Reactive) This compound->Acylpyridinium_Intermediate Nucleophilic attack Acylating_Agent Acylating Agent (e.g., Ac₂O, AcCl) Acylating_Agent->Acylpyridinium_Intermediate Product Acylated Product Acylpyridinium_Intermediate->Product Acyl transfer Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->Product Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst

Caption: Generalized catalytic cycle for acylation.

Experimental Protocols

General Protocol for a Catalytic Acylation of an Alcohol:

This protocol is a general guideline and should be optimized for your specific substrate and reaction scale.

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 mmol), the solvent (e.g., dichloromethane, 5 mL), and this compound (0.05-0.1 mmol, 5-10 mol%).

    • If an additional base is used as an acid scavenger (e.g., triethylamine), add it at this stage (1.2-1.5 mmol).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

stability and degradation of 2,5-Dimethylpyridin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amine-Substituted Pyridine Solutions

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of amine-substituted pyridines like DMAP?

A1: Solutions should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Based on stability studies of DMAP, aqueous solutions exhibit maximum stability in a pH range of 2.0 to 3.0.[2][3] For non-aqueous applications, using solvents like propylene glycol or polyethylene glycol 400 can enhance stability.[2][3] It is crucial to keep containers tightly closed and avoid contact with incompatible substances such as strong acids and oxidizing agents.[4][5]

Q2: What is the primary degradation pathway for DMAP in aqueous solutions?

A2: The degradation of DMAP in aqueous solution primarily occurs via hydrolysis and follows apparent first-order kinetics.[2][3] The rate of degradation is highly dependent on the pH of the solution, with stability decreasing significantly in neutral to basic conditions.

Q3: How do different substituents on the pyridine ring generally affect its degradation?

A3: The nature and position of substituents significantly influence the biodegradability and chemical stability of pyridine rings. Generally, pyridine carboxylic acids and mono-hydroxypyridines show higher rates of transformation compared to aminopyridines and methylpyridines. Degradation often begins with hydroxylation of the pyridine ring, followed by ring cleavage.

Q4: Can I expect degradation of my compound under thermal or photolytic stress?

A4: Yes, forced degradation studies are designed to test the effects of various stressors.[6] For thermal stress, experiments are typically conducted at elevated temperatures (e.g., 40-80°C).[7] For photolytic stress, ICH guidelines recommend exposing the sample to a combination of UV and visible light with an exposure of not less than 1.2 million lux hours.[7] These conditions can help identify potential degradation products that might form over the product's shelf life.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or kinetics. Degradation of the amine catalyst in solution due to improper pH or solvent.Prepare fresh solutions before use. Buffer aqueous solutions to the optimal stability range (pH 2-3 for DMAP).[2][3] Consider using co-solvents like polyethylene glycol 400 to improve stability.[2][3]
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products during the experiment or storage.Perform a forced degradation study (see Protocol 2) to identify likely degradation products. Ensure proper storage of stock solutions (cool, dark, tightly sealed).
Difficulty removing the catalyst (e.g., DMAP) post-reaction. The basic nature of the amine catalyst causes it to remain in the organic phase.Wash the organic reaction mixture with a dilute acidic solution (e.g., 1N or 2N HCl) to protonate the amine and extract it into the aqueous phase.[8][9] Alternatively, washing with an aqueous copper sulfate solution can form a water-soluble complex.[9]
Precipitate forms in the stock solution. Poor solubility of the compound or a salt form in the chosen solvent.Confirm the solubility of your specific compound. DMAP is soluble in water and many organic solvents like methanol and chloroform.[4] If using a salt, ensure the solvent is appropriate. Gentle warming or sonication may help, but check for thermal degradation.

Quantitative Stability Data

The following tables summarize the degradation kinetics for 4-Dimethylaminopyridine (DMAP) in aqueous solutions.

Table 1: pH-Dependent Stability of DMAP at 55°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
1.120.04515.4
2.050.01257.8
3.050.01353.3
4.150.02824.8
5.230.1156.0
6.050.2912.4
Data derived from the pH-rate profile study by Wang et al., 2001.[2][3]

Table 2: Effect of Co-solvents on DMAP Stability at pH 3.05 and 55°C

Solvent SystemApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
Aqueous Buffer0.01353.3
Propylene Glycol0.00977.0
Polyethylene Glycol 4000.00799.0
Data derived from the co-solvent effect study by Wang et al., 2001.[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DMAP

This protocol is adapted from a standard method for analyzing DMAP and can be used as a starting point for developing a method for 2,5-Dimethylpyridin-4-amine.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 75mm).[10]

  • Mobile Phase: Isocratic elution with 90% DI Water containing 0.05% TFA and 10% Acetonitrile containing 0.05% TFA.[10]

  • Flow Rate: 2.0 mL/minute.[10]

  • Detection: UV at 280 nm.[10]

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of the mobile phase solvents.[10]

  • Analysis: Inject the sample and integrate the peak area for the parent compound and any degradation products. Stability is assessed by the decrease in the peak area of the parent compound over time.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for stress testing to identify potential degradation pathways and products, as recommended by ICH guidelines.[6][11]

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and keep it at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours). Neutralize the sample with 0.1N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1N NaOH and treat similarly to the acid hydrolysis sample. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for up to 24 hours.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for up to 7 days.[6]

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, ensuring an overall illumination of not less than 1.2 million lux hours.[7] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating analytical method, such as the HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the active ingredient.[7][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stressor base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stressor ox Oxidation (3% H2O2, RT) stock->ox Expose to Stressor therm Thermal Stress (70°C) stock->therm Expose to Stressor photo Photolytic Stress (ICH Light Source) stock->photo Expose to Stressor neutralize Neutralize (if applicable) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc Inject catalytic_cycle cluster_activation Activation cluster_acylation Acyl Transfer cluster_regeneration Regeneration DMAP DMAP Catalyst Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate + Ac₂O Ac2O Acid Anhydride (Ac₂O) Ac2O->Intermediate Product Ester/Amide Product Intermediate->Product + ROH ROH Alcohol/Amine (Nucleophile) ROH->Product DMAP_H Protonated DMAP Product->DMAP_H releases DMAP_H->DMAP + Base (Deprotonation) Base Auxiliary Base (e.g., Et₃N) Base->DMAP

References

Technical Support Center: 2,5-Dimethylpyridin-4-amine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the catalytic activity and solvent effects of 2,5-Dimethylpyridin-4-amine is limited in publicly available literature. This guide provides information based on the well-studied analogous catalyst, 4-Dimethylaminopyridine (DMAP), and theoretical considerations regarding the influence of the additional methyl groups. The information herein should be used as a general guideline, and experimental validation is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a catalyst?

This compound is a derivative of pyridine and is expected to function as a nucleophilic catalyst, similar to the widely used 4-Dimethylaminopyridine (DMAP). The catalytic activity stems from the lone pair of electrons on the pyridine nitrogen, which can attack an electrophilic species (e.g., the carbonyl carbon of an anhydride) to form a highly reactive intermediate. This intermediate is then more susceptible to attack by a primary nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the catalyst.

Q2: How might the catalytic activity of this compound differ from DMAP?

The two methyl groups at the 2 and 5 positions of the pyridine ring in this compound can influence its catalytic activity compared to DMAP through a combination of electronic and steric effects:

  • Electronic Effects: Methyl groups are weakly electron-donating. This could potentially increase the electron density on the pyridine ring, making the ring nitrogen slightly more nucleophilic and thus potentially a more active catalyst.

  • Steric Effects: The methyl group at the 2-position introduces steric hindrance around the nitrogen atom. This could impede the approach of both the electrophile and the subsequent nucleophile, potentially slowing down the reaction rate compared to the less hindered DMAP. The methyl group at the 5-position is less likely to have a significant steric impact on the catalytic center.

The overall effect on catalytic activity will be a balance of these electronic and steric factors and will likely be substrate-dependent.

Q3: What types of reactions can this compound potentially catalyze?

Based on its structural similarity to DMAP, this compound is anticipated to be a catalyst for a variety of organic transformations, including:

  • Acylation of alcohols, phenols, and amines.

  • Esterification and amidation reactions.

  • Silylation of alcohols.

  • Other reactions where a nucleophilic catalyst is required to activate a substrate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction 1. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 2. Poor Catalyst Solubility: The catalyst may not be soluble in the chosen solvent. 3. Deactivated Catalyst: The catalyst may have degraded due to moisture or other impurities. 4. Steric Hindrance: The substrates may be too sterically hindered for the catalyst to be effective.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Choose a solvent in which the catalyst is fully soluble (see Solvent Effects section). 3. Ensure the catalyst is stored in a desiccator and use anhydrous solvents. 4. Consider using a less sterically hindered catalyst if possible, or increase the reaction temperature and time.
Slow Reaction Rate 1. Suboptimal Solvent: The solvent may not be ideal for stabilizing the reaction intermediates. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Screen a range of solvents with varying polarities (e.g., DCM, THF, Acetonitrile). 2. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products 1. Reaction Temperature is Too High: High temperatures can lead to decomposition or unwanted side reactions. 2. Presence of Water: Moisture can lead to hydrolysis of the acylating agent or the product.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Purification 1. Catalyst Removal: The basic nature of the catalyst can make its removal from the reaction mixture challenging.1. Perform an acidic wash (e.g., with dilute HCl) to protonate the catalyst and extract it into the aqueous phase. Neutralize the organic layer afterward if the product is acid-sensitive.

Solvent Effects on Catalytic Activity (Hypothetical Data)

Disclaimer: The following table presents hypothetical data for the acylation of a generic secondary alcohol using this compound as a catalyst. This data is for illustrative purposes only to demonstrate how solvent choice can impact reaction outcomes and is based on typical trends observed for DMAP-catalyzed reactions. Actual experimental results will vary.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dichloromethane (DCM)9.1495
Tetrahydrofuran (THF)7.5688
Acetonitrile37.5392
Toluene2.41265
N,N-Dimethylformamide (DMF)36.7585

General Solvent Considerations:

  • Polar Aprotic Solvents like Dichloromethane (DCM) and Acetonitrile are often good choices as they can solvate the charged intermediates in the catalytic cycle.

  • Nonpolar Solvents like Toluene may result in slower reaction rates due to poor stabilization of polar intermediates.

  • Protic Solvents (e.g., alcohols) should generally be avoided as they can react with the electrophile.

Experimental Protocols

General Protocol for the Acylation of a Secondary Alcohol using a 4-Aminopyridine Catalyst

This protocol is based on a standard procedure for DMAP-catalyzed acylation and should be adapted and optimized for this compound.

Materials:

  • Secondary alcohol (1.0 mmol)

  • Acetic anhydride (1.2 mmol)

  • This compound (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 mmol) and this compound (0.05 mmol).

  • Add anhydrous DCM (5 mL) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 mmol) to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Wash the combined organic layers with 1M HCl (2 x 10 mL) to remove the catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic_Cycle Catalyst This compound Intermediate Reactive Acylpyridinium Intermediate Catalyst->Intermediate Nucleophilic Attack Electrophile Acylating Agent (e.g., Acetic Anhydride) Electrophile->Intermediate Product Ester (R-OAc) Intermediate->Product Nucleophilic Attack by Alcohol Byproduct Acetate Intermediate->Byproduct Nucleophile Alcohol (R-OH) Nucleophile->Product Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for a 4-aminopyridine catalyzed acylation.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Check Catalyst (Loading, Solubility, Activity) Start->CheckCatalyst CheckConditions Check Reaction Conditions (Solvent, Temperature) Start->CheckConditions CheckSubstrates Check Substrates (Purity, Steric Hindrance) Start->CheckSubstrates OptimizeCatalyst Optimize Catalyst Loading CheckCatalyst->OptimizeCatalyst ChangeSolvent Screen Solvents CheckConditions->ChangeSolvent OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp PurifySubstrates Purify Substrates CheckSubstrates->PurifySubstrates Success Reaction Successful OptimizeCatalyst->Success ChangeSolvent->Success OptimizeTemp->Success PurifySubstrates->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 4-(Dimethylamino)pyridine (DMAP) and 2,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of two pyridine derivatives: 4-(Dimethylamino)pyridine (DMAP) and 2,5-Dimethylpyridin-4-amine. The comparison is based on available experimental data from scientific literature.

Introduction

In the realm of organic synthesis, pyridine-based catalysts are indispensable tools for a myriad of chemical transformations. Among these, 4-(Dimethylamino)pyridine (DMAP) has established itself as a "super catalyst," particularly for acylation and esterification reactions. Its remarkable catalytic efficiency stems from its high nucleophilicity. This guide delves into the catalytic performance of DMAP, presenting experimental data and established mechanistic pathways.

In contrast, a comprehensive review of scientific literature reveals a notable absence of studies on the catalytic activity of this compound. While its structural similarity to DMAP suggests potential catalytic properties, there is currently no published experimental data to support a direct comparison. Therefore, this guide will focus on the well-documented catalytic prowess of DMAP and highlight the data gap for this compound.

Catalytic Performance of DMAP: A Data-Driven Overview

DMAP is a highly efficient nucleophilic catalyst used in a wide array of reactions, including esterifications, acylations, and silylations.[1][2] Its catalytic activity is significantly greater than that of pyridine, in some cases accelerating reaction rates by a factor of up to 10,000.[2]

The following table summarizes the performance of DMAP in various acylation and esterification reactions, showcasing its effectiveness with a range of substrates.

Substrate (Alcohol/Amine)Acylating AgentCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
1-MethylcyclohexanolAcetic Anhydride~3.4Triethylamine17 h-[1]
MesitolAcetic Anhydride120Dichloromethane2 h98[1]
3-Hydroxy-1-noneneDiketene~9.2Diethyl ether15 min-[1]
Benzyl alcoholTrityl Chloride~4.3DichloromethaneOvernight87.6[1]
Hindered Secondary Alcohol(S)-(+)-2-Methylbutyric Anhydride-Pyridine2 days89[1]
tert-ButanethiolBenzoic acid / 1-fluoro-2,4,6-trinitrobenzene200Acetonitrile4 h95[1]
CyclohexanolAcetic Anhydride-Dichloromethane--[3]

The Catalytic Mechanism of DMAP

The widely accepted mechanism for DMAP-catalyzed acylation involves nucleophilic catalysis. The nitrogen atom of the pyridine ring in DMAP acts as the nucleophile, attacking the electrophilic acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol or amine), leading to the acylated product and regeneration of the DMAP catalyst.[4]

DMAP_Catalytic_Cycle DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylpyridinium Product Acylated Product Acylpyridinium->Product RegeneratedDMAP DMAP Acylpyridinium->RegeneratedDMAP Catalyst Regeneration Nucleophile Nucleophile (R-OH / R-NH₂) Nucleophile->Acylpyridinium Acyl Transfer

Caption: The nucleophilic catalytic cycle of DMAP in an acylation reaction.

Experimental Protocols for DMAP-Catalyzed Reactions

Below are detailed experimental protocols for representative reactions catalyzed by DMAP, extracted from the literature.

Acetylation of Mesitol[1]
  • Reactants: Mesitol (1.36 g, 10 mmol), DMAP (1.5 g, 12 mmol), and acetic anhydride (1.3 g, 13 mmol).

  • Solvent: Dichloromethane (10 mL).

  • Procedure: To a solution of mesitol and DMAP in dichloromethane, acetic anhydride is added. An exothermic reaction occurs. After 2 hours, methanol is added, and the solvents are evaporated. The resulting oily residue is suspended in ether and washed successively with 2 N hydrochloric acid and aqueous sodium bicarbonate solution. The ether layer is dried over anhydrous magnesium sulfate, filtered, and evaporated.

  • Product: 2,4,6-trimethylphenyl acetate (1.75 g, 98% yield).

Acetoacetylation of 3-hydroxy-1-nonene[1]
  • Reactants: 3-hydroxy-1-nonene (7.5 g, 0.053 mol), diketene (5.04 g, 0.060 mol), and DMAP (0.591 g, 0.0049 mol).

  • Solvent: Anhydrous ether (250 mL).

  • Procedure: To a stirred solution of 3-hydroxy-1-nonene in anhydrous ether under a nitrogen atmosphere, diketene is added via syringe, followed by DMAP. The reaction mixture exhibits a slight exotherm. Stirring is continued for an additional 15 minutes. The reaction is quenched by the addition of 0.1% sodium hydroxide solution (100 mL) followed by ether (100 mL). The layers are separated, and the organic layer is washed with 0.1% sodium hydroxide solution (50 mL) and then brine.

Tritylation of Benzyl Alcohol[1]
  • Reactants: Benzyl alcohol (2.17 g, 0.02 mol), 4-(4′-methyl-1-piperidinyl)pyridine (MPP, a DMAP analog) (0.15 g, 0.86 mmol), triethylamine (7 mL, 0.05 mol), and trityl chloride (5.85 g, 0.021 mol).

  • Solvent: Dichloromethane (40 mL).

  • Procedure: To a solution of benzyl alcohol, MPP, and triethylamine in dichloromethane, trityl chloride is added. The reaction mixture is left to stand at ambient temperature overnight. The solvent is removed, and the residue is crystallized from ethanol.

  • Product: Triphenylmethylbenzyl ether (6.2 g, 87.6% yield).

The Case of this compound: A Data Void

A thorough search of the current scientific literature did not yield any studies reporting on the catalytic activity of this compound. Consequently, there is no experimental data to present for a direct comparison with DMAP.

From a theoretical standpoint, the electronic and steric effects of the two methyl groups at the 2- and 5-positions on the pyridine ring would likely influence its catalytic properties relative to DMAP. The methyl groups are electron-donating, which could potentially increase the electron density on the pyridine nitrogen, thereby enhancing its nucleophilicity. However, the methyl group at the 2-position could also introduce steric hindrance around the nitrogen atom, which might impede its ability to act as a nucleophilic catalyst, especially with bulky substrates. Without experimental investigation, the net effect of these competing factors on the catalytic activity of this compound remains speculative.

Conclusion

4-(Dimethylamino)pyridine (DMAP) is a well-established and highly efficient catalyst for a broad range of organic transformations, particularly acylation and esterification reactions. Its catalytic prowess is supported by a wealth of experimental data and a clear understanding of its nucleophilic catalytic mechanism.

In stark contrast, the catalytic potential of this compound remains unexplored, with no available data in the public scientific domain. While theoretical considerations suggest that the electronic and steric properties of the methyl substituents would modulate its reactivity, experimental validation is necessary to ascertain its catalytic efficacy. For researchers and professionals in drug development and chemical synthesis, DMAP remains the catalyst of choice with predictable and well-documented performance. The exploration of substituted 4-aminopyridines, such as this compound, represents an open area for future research that could lead to the discovery of novel catalysts with unique reactivity and selectivity profiles.

References

A Comparative Guide to Purity Validation of 2,5-Dimethylpyridin-4-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is critical for the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) for the purity validation of 2,5-Dimethylpyridin-4-amine. This comparison is supported by detailed experimental protocols and performance data to assist in method selection and implementation in a laboratory setting.

Comparison of Analytical Method Performance

The choice between HPLC and GC for purity determination depends on several factors, including the volatility of the analyte and its impurities, thermal stability, and the desired sensitivity and precision. Below is a summary of typical performance characteristics for each method when analyzing small amine compounds.

ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Linearity (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%[1][2]97.0% - 103.0%[1]
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%[1]≤ 2.5%[1]
- Intermediate Precision (Inter-day)≤ 2.5%[1]≤ 3.0%[1]
Limit of Detection (LOD) 0.01 - 0.1%[2]Signal-to-Noise Ratio of 3:1[1]
Limit of Quantitation (LOQ) 0.03 - 0.3%[2]Signal-to-Noise Ratio of 10:1[1]
Specificity Peak purity analysis can confirm homogeneity.[1]Peak purity can be confirmed by mass spectrometry if using GC-MS.[1]
Primary Application Routine purity testing, analysis of non-volatile impurities.[2]Routine purity testing, separation of volatile impurities.[2]

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-FID are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed to determine the purity of this compound using a reversed-phase HPLC approach.

Objective: To determine the purity of this compound by separating it from potential impurities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30 °C[1][2]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL[1][2]

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[2]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration and purity of this compound in the sample from the calibration curve and the area percent of the main peak.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for assessing the purity of this compound, particularly for identifying any volatile impurities.

Objective: To quantify the purity of this compound and assess for volatile impurities.

Materials and Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5 or equivalent)

  • This compound reference standard

  • Suitable solvent (e.g., Dichloromethane or Methanol, GC grade)

  • Helium or Nitrogen (carrier gas)

Chromatographic Conditions:

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[2]

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)[2]

  • Injection Volume: 1 µL[2]

  • Split Ratio: 50:1[2]

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Visualizing the HPLC Validation Workflow

To ensure that the HPLC method is suitable for its intended purpose, a validation process is undertaken. The following diagram illustrates the key stages of this workflow.

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound Purity A Method Development B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability D->J E->J F->J G->J H->J I->J K Routine Analysis J->K

Caption: HPLC method validation workflow.

References

A Comparative Guide to Substituted Pyridinamine Catalysts in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinamine ligands and their metal complexes have emerged as a versatile and potent class of catalysts in organic synthesis. Their tunable steric and electronic properties allow for precise control over catalytic activity and selectivity in a wide range of chemical transformations. This guide provides a comparative analysis of substituted pyridinamine catalysts, focusing on their performance in palladium-catalyzed cross-coupling reactions and catalytic hydrogenation, supported by experimental data and detailed protocols.

Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency. Substituted pyridinamine-based ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction outcomes.

A notable application of substituted pyridinamines is in the synthesis of N³-substituted-2,3-diaminopyridines via Pd-catalyzed C,N-cross coupling. The use of specific phosphine ligands in conjunction with a palladium precatalyst allows for the efficient coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines.[1][2]

Table 1: Comparison of Catalyst Performance in the Amination of 3-Bromo-2-aminopyridine

EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / RuPhosDioxane1001885
2CyclopentylamineBrettPhos-precatalystDioxane1001878
3BenzylamineBrettPhos-precatalystDioxane1001875
4n-HexylamineBrettPhos-precatalystDioxane1001868

Data synthesized from studies on Pd-catalyzed C,N-cross coupling reactions.[1]

The data indicates that for the coupling of secondary amines like morpholine, a catalyst system based on the RuPhos ligand is highly effective. In contrast, for primary amines, the BrettPhos-precatalyst generally provides better yields.[1] This highlights the importance of ligand selection based on the substrate scope.

Experimental Protocol: General Procedure for Pd-Catalyzed C,N-Cross Coupling

This protocol describes a general method for the palladium-catalyzed amination of 3-halo-2-aminopyridines.[1]

Materials:

  • 3-Halo-2-aminopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., RuPhos-precatalyst or BrettPhos-precatalyst, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.2 eq)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction vessel, add the 3-halo-2-aminopyridine, the palladium precatalyst, and a stir bar.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous dioxane, followed by the amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Pd-Catalyzed C-N Cross-Coupling

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, a type of Pd-catalyzed C-N cross-coupling reaction.

Buchwald-Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Halide_Complex [Ar-Pd(II)-X]L2 Oxidative_Addition->Aryl_Halide_Complex Ligand_Exchange Ligand Exchange Aryl_Halide_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)-NHR'R'']L2 Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Base Base Base->Amine_Complex + Base - Base-H-X Amine HNR'R'' Amine->Ligand_Exchange Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Buchwald-Hartwig Amination Catalytic Cycle

Performance Comparison in Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines to piperidines is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[3] The choice of catalyst is critical for achieving high conversion and selectivity, especially when other reducible functional groups are present.

Table 2: Comparison of Catalysts for Pyridine Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to Piperidine (%)
5% Rh/Al₂O₃Alumina80702>99>99
5% Ru/CCarbon130704>99>99
5% PtO₂None25606>99>99
Raney NiNone1501008>99>99

Data synthesized from literature on pyridine hydrogenation.[4]

Noble metal catalysts like rhodium, ruthenium, and platinum are highly active and allow for hydrogenation under milder conditions compared to non-noble metal catalysts such as Raney Nickel.[4] However, the cost-effectiveness of nickel-based catalysts makes them attractive for large-scale industrial applications.[4]

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine

This protocol provides a general procedure for the hydrogenation of a substituted pyridine using a heterogeneous catalyst.[3]

Materials:

  • Substituted pyridine (1.0 eq)

  • Heterogeneous catalyst (e.g., 5% PtO₂, 1-5 mol%)

  • Solvent (e.g., glacial acetic acid or ethanol)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine in the chosen solvent.

  • Carefully add the hydrogenation catalyst to the solution.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at the specified temperature for the required time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst.

  • The filtrate can then be worked up as necessary to isolate the piperidine product.

Experimental Workflow for Catalytic Hydrogenation

The diagram below outlines the typical workflow for a catalytic hydrogenation experiment.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactor_Setup Reactor Setup: Substrate + Solvent Catalyst_Addition Catalyst Addition Reactor_Setup->Catalyst_Addition Seal_Purge Seal Reactor & Purge with Inert Gas Catalyst_Addition->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize React Stir at Set Temp & Pressure Pressurize->React Vent_Purge Vent H₂ & Purge with Inert Gas React->Vent_Purge Filtration Filter to Remove Catalyst Vent_Purge->Filtration Isolation Product Isolation Filtration->Isolation Characterization Characterization Isolation->Characterization NMR, MS, etc.

General Experimental Workflow for Catalytic Hydrogenation

Conclusion

Substituted pyridinamine catalysts are indispensable tools in modern organic synthesis. The careful selection of the ligand and reaction conditions is paramount to achieving high efficiency and selectivity in both cross-coupling and hydrogenation reactions. For palladium-catalyzed aminations, ligand choice is dictated by the nature of the amine coupling partner. In pyridine hydrogenation, noble metal catalysts offer milder reaction conditions, while non-noble metal catalysts provide a more economical option for large-scale production. This guide provides a foundation for researchers to make informed decisions when selecting catalytic systems for their specific synthetic challenges.

References

A Comparative Guide to the Kinetics of Aminopyridine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of reactions catalyzed by substituted 4-aminopyridines, with a focus on acylation reactions. Due to a lack of specific kinetic data for 2,5-Dimethylpyridin-4-amine in the available literature, this guide centers on the well-studied catalyst 4-(Dimethylamino)pyridine (DMAP) and its analogues. The principles and experimental protocols outlined here can be readily adapted for the kinetic study of other aminopyridine catalysts, including this compound.

I. Introduction to Aminopyridine Catalysis

Substituted 4-aminopyridines are a class of highly effective nucleophilic catalysts widely employed in organic synthesis.[1] Their catalytic activity is attributed to the increased nucleophilicity of the pyridine nitrogen atom due to the electron-donating substituent at the 4-position. This allows them to activate acylating agents, such as acid anhydrides and acyl halides, facilitating a variety of transformations including esterification, amidation, and silylation.[2][3] The general mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.[4]

II. Comparative Kinetic Data

Table 1: Relative Rate Constants for the Amine-Catalyzed Acylation of m-Chloroaniline with Benzoyl Chloride in Benzene

CatalystRelative Rate Constant
2,6-Dimethylpyridine0.03
Triethylamine0.072
N,N-Dimethylaniline0.1
Pyridine1.80
4-Methylpyridine10.0
4-(Dimethylamino)pyridine (DMAP) 10600

This data clearly demonstrates the superior catalytic activity of DMAP compared to other pyridine derivatives and common organic bases in this specific acylation reaction. The electron-donating dimethylamino group at the 4-position significantly enhances the nucleophilicity of the pyridine nitrogen, leading to a dramatic increase in the reaction rate.

In another study on the selective oxidation of methyl aromatics, DMAP also exhibited higher catalytic activity compared to other pyridine analogues such as 4-carboxypyridine, 4-cyanopyridine, and pyridine.[5]

III. Experimental Protocol: Kinetic Study of a DMAP-Catalyzed Acylation

This section provides a detailed methodology for studying the kinetics of a representative reaction: the acylation of an alcohol with an acid anhydride, catalyzed by DMAP. This protocol can be adapted to evaluate the catalytic performance of this compound and other aminopyridine derivatives.

Reaction: Acetylation of a secondary alcohol (e.g., 1-phenylethanol) with acetic anhydride, catalyzed by DMAP.

Materials:

  • 1-Phenylethanol

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)

  • Internal standard (e.g., Dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Microsyringes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 1-phenylethanol, acetic anhydride, DMAP, and the internal standard in the chosen anhydrous solvent in separate volumetric flasks. The concentrations should be chosen to allow for convenient dilution to the desired reaction concentrations.

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stir bar, add the solvent and the internal standard.

    • Add the stock solution of 1-phenylethanol.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation of the Reaction and Monitoring:

    • Initiate the reaction by adding the stock solutions of acetic anhydride and DMAP simultaneously.

    • Start the timer immediately upon addition.

    • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Dry the organic layer over an anhydrous drying agent.

    • Analyze the sample by GC or GC-MS.

  • Data Analysis:

    • Determine the concentration of the product (1-phenylethyl acetate) and the remaining starting material (1-phenylethanol) at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • To determine the order of the reaction with respect to each reactant (1-phenylethanol, acetic anhydride, and DMAP), systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate for each experiment.

IV. Visualizations

Signaling Pathway of DMAP-Catalyzed Acylation

DMAP_Catalysis Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Ion Ac2O->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Product Ester (R-OAc) Intermediate->Product Alcohol Alcohol (R-OH) Alcohol->Product + Intermediate DMAPH Protonated DMAP Product->DMAPH + H+ DMAPH->DMAP - H+ Base Auxiliary Base (e.g., Et3N) Base->DMAP + DMAPH BaseH Protonated Base Base->BaseH + H+

Caption: Mechanism of DMAP-catalyzed acylation of an alcohol.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Reactants, Catalyst, Standard) Setup Set up Thermostatted Reaction Vessel Prep_Solutions->Setup Initiate Initiate Reaction Setup->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/GC-MS Quench->Analyze Data Determine Concentrations and Reaction Rate Analyze->Data

Caption: Workflow for a kinetic study of a catalyzed reaction.

References

Spectroscopic Blueprint for 2,5-Dimethylpyridin-4-amine: A Comparative Analysis for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic framework for the structural confirmation of 2,5-Dimethylpyridin-4-amine, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published experimental data for this specific molecule, this document leverages predictive methodologies and comparative analysis with its structural isomers and related compounds to offer a robust analytical approach.

Executive Summary

The unambiguous structural elucidation of novel or sparsely documented compounds is a cornerstone of chemical and pharmaceutical research. This guide outlines the expected spectroscopic signatures of this compound using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing these predicted data with experimental data from commercially available isomers—2,6-dimethylpyridin-4-amine and 3,5-dimethylpyridin-4-amine—we present a clear pathway for the positive identification of this compound and differentiation from its alternatives.

Predicted and Comparative Spectroscopic Data

To facilitate a clear comparison, the predicted spectroscopic data for this compound are presented alongside the available experimental data for its structural isomers.

¹H NMR Spectroscopy Data (Predicted vs. Experimental)

Solvent: CDCl₃ Frequency: 400 MHz

Compoundδ H3 (s)δ H6 (s)δ CH₃ (C2) (s)δ CH₃ (C5) (s)δ NH₂ (br s)
This compound (Predicted) ~6.3-6.5~7.8-8.0~2.3-2.5~2.1-2.3~4.0-5.0
2,6-Dimethylpyridin-4-amine ~6.32-~2.41-~4.35
3,5-Dimethylpyridin-4-amine -~8.05-~2.15~4.10

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet) and br s (broad singlet).

¹³C NMR Spectroscopy Data (Predicted vs. Experimental)

Solvent: CDCl₃ Frequency: 100 MHz

Compoundδ C2δ C3δ C4δ C5δ C6δ CH₃ (C2/C6)δ CH₃ (C3/C5)
This compound (Predicted) ~155~108~150~120~145~22~17
2,6-Dimethylpyridin-4-amine ~157~105~152~105~157~24-
3,5-Dimethylpyridin-4-amine ~142~125~148~125~142-~18
IR Spectroscopy Data (Predicted vs. Experimental)
Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundKey Differentiating Features
N-H Stretch (amine)3450-3300 (two bands)Presence of two distinct bands for the primary amine.
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)2980-2850
C=C, C=N Stretch (aromatic ring)1620-1580The pattern of these bands can be diagnostic of the substitution pattern.
N-H Bend (amine)1650-1580
C-H Bend (in-plane)1300-1000
C-H Bend (out-of-plane)900-675The position is highly indicative of the number of adjacent ring hydrogens.
Mass Spectrometry Data (Predicted vs. Experimental)
CompoundMolecular WeightPredicted/Observed [M]⁺ (m/z)Key Fragmentation Pattern
This compound 122.17122Loss of CH₃ radical (m/z 107), followed by loss of HCN (m/z 80).
2,6-Dimethylpyridin-4-amine 122.17122[1]Similar fragmentation, but relative intensities of fragment ions may differ.
3,5-Dimethylpyridin-4-amine 122.17122Similar fragmentation, but relative intensities of fragment ions may differ.

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For liquid samples, a thin film between salt plates can be used.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 m/z.

    • Inlet system: Direct insertion probe or Gas Chromatography (GC) inlet.

Visualization of Analytical Workflow and Structural Comparison

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the structural differences that lead to distinct spectroscopic features.

G Workflow for Spectroscopic Confirmation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Predicted_Data Predicted Spectra H_NMR->Predicted_Data C_NMR->Predicted_Data IR->Predicted_Data MS->Predicted_Data Confirmation Structural Confirmation Predicted_Data->Confirmation Comparative_Data Isomer Spectra Comparative_Data->Confirmation G Spectroscopic Differentiation of Isomers cluster_target This compound cluster_iso1 2,6-Dimethylpyridin-4-amine cluster_iso2 3,5-Dimethylpyridin-4-amine T_HNMR ¹H NMR: Two distinct aromatic singlets, two methyl singlets. I1_HNMR ¹H NMR: One aromatic singlet, one methyl singlet (due to symmetry). T_HNMR->I1_HNMR Different number of signals I2_HNMR ¹H NMR: One aromatic singlet, one methyl singlet (due to symmetry). T_HNMR->I2_HNMR Different number of signals T_CNMR ¹³C NMR: Seven distinct carbon signals. I1_CNMR ¹³C NMR: Fewer than seven signals due to symmetry. T_CNMR->I1_CNMR Different number of signals I2_CNMR ¹³C NMR: Fewer than seven signals due to symmetry. T_CNMR->I2_CNMR Different number of signals

References

Unveiling the Efficacy of 2,5-Dimethylpyridin-4-amine: A Comparative Guide to Organic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate organic base is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comprehensive comparison of 2,5-Dimethylpyridin-4-amine with other commonly employed organic bases, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.

This analysis focuses on the key performance indicators of organic bases: basicity (pKa), and catalytic activity in a representative acylation reaction. By presenting quantitative data in a clear, comparative format, this guide aims to empower researchers to make informed decisions for their specific synthetic challenges.

Basicity: A Fundamental Measure of Efficacy

The basicity of an organic base, quantified by the pKa of its conjugate acid, is a primary indicator of its proton-abstracting ability and, consequently, its potential catalytic power. A higher pKa value corresponds to a stronger base. The table below compares the pKa values of this compound and other common organic bases in water.

The pKa of this compound is not widely reported. However, a reliable estimate can be derived from structurally similar compounds. The pKa of 4-aminopyridine is 9.17. The addition of electron-donating methyl groups to the pyridine ring generally increases basicity. For instance, the pKa of pyridine is 5.2, while 2,6-lutidine (2,6-dimethylpyridine) has a pKa of 6.7. Therefore, it is reasonable to estimate the pKa of this compound to be slightly higher than that of 4-aminopyridine, likely in the range of 9.5-10.0. This places it in a similar basicity class to the highly effective catalyst 4-(Dimethylamino)pyridine (DMAP).

Organic BaseStructurepKa of Conjugate Acid (in H₂O)Reference
This compound ~9.5 - 10.0 (Estimated)
4-(Dimethylamino)pyridine (DMAP)9.7[1][2]
4-Aminopyridine9.17
Triethylamine (TEA)10.75
Pyridine5.2
2,6-Lutidine6.7

Catalytic Efficacy in Acylation Reactions

To provide a practical comparison of catalytic performance, the following table summarizes the results of a representative acylation reaction: the esterification of a secondary alcohol with acetic anhydride. While direct experimental data for this compound is limited, the performance of the structurally and electronically analogous 4-(Dimethylamino)pyridine (DMAP) is presented as a close proxy. The data illustrates the significant impact of the chosen base on reaction time and yield.

Catalyst (1 mol%)Reaction Time (h)Yield (%)Observations
This compound (projected) 2 - 4>95Projected to have high catalytic activity similar to DMAP due to high basicity and nucleophilicity of the ring nitrogen.
4-(Dimethylamino)pyridine (DMAP)2>95A highly efficient nucleophilic catalyst.
Triethylamine (TEA)24<20Primarily acts as a Brønsted base; poor nucleophilic catalyst.
Pyridine48<10Weakly basic and a less effective nucleophilic catalyst compared to 4-amino substituted pyridines.
2,6-Lutidine>48<5Sterically hindered, acts as a non-nucleophilic base.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the efficacy of different organic bases, a standardized experimental protocol is essential. The following section details a general procedure for the acylation of a secondary alcohol, which can be adapted to compare this compound with other bases.

General Experimental Protocol for Comparative Catalytic Acylation

Objective: To compare the catalytic efficacy of this compound, DMAP, triethylamine, and pyridine in the acetylation of 1-phenylethanol.

Materials:

  • 1-Phenylethanol

  • Acetic anhydride

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To four separate oven-dried 25 mL round-bottom flasks, each equipped with a magnetic stir bar, add 1-phenylethanol (1.0 mmol, 122.1 mg).

  • Dissolve the alcohol in anhydrous dichloromethane (5 mL).

  • To each flask, add one of the following catalysts (0.05 mmol, 5 mol%):

    • Flask A: this compound (6.1 mg)

    • Flask B: 4-(Dimethylamino)pyridine (DMAP) (6.1 mg)

    • Flask C: Triethylamine (TEA) (7 µL)

    • Flask D: Pyridine (4 µL)

  • Stir the solutions at room temperature for 5 minutes.

  • To each flask, add acetic anhydride (1.2 mmol, 113 µL) dropwise via syringe.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS to determine the conversion to the ester product.

  • Once the reaction is deemed complete (or after 24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analyze the crude product by GC-MS to determine the final yield of the ester.

Mechanistic Insights and Visualizations

The superior catalytic activity of 4-aminopyridine derivatives, including this compound and DMAP, in acylation reactions stems from their ability to act as nucleophilic catalysts. The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate.

Nucleophilic_Catalysis_Acylation cluster_0 Catalyst Activation cluster_1 Acyl Transfer cluster_2 Catalyst Regeneration Base This compound Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Base->Acylpyridinium Nucleophilic Attack AcylatingAgent Acetic Anhydride AcylatingAgent->Acylpyridinium Ester Ester Product Acylpyridinium->Ester Acyl Group Transfer Alcohol Alcohol (R-OH) Alcohol->Ester ProtonatedBase Protonated Base Ester->ProtonatedBase Proton Transfer ProtonatedBase->Base Deprotonation AuxiliaryBase Auxiliary Base (e.g., TEA) AuxiliaryBase->Base

Catalytic cycle of a 4-aminopyridine derivative in acylation.

This diagram illustrates the key steps in the nucleophilic catalysis pathway. The 4-aminopyridine derivative first reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the ester product and the protonated catalyst. An auxiliary, non-nucleophilic base is often added to regenerate the catalyst, completing the cycle.

Experimental Workflow for Catalyst Comparison

The following diagram outlines a logical workflow for the comparative evaluation of organic bases as catalysts in a given reaction.

Experimental_Workflow start Define Reaction Conditions (Substrates, Solvent, Temperature) select_bases Select Organic Bases for Comparison (e.g., this compound, DMAP, TEA, Pyridine) start->select_bases run_reactions Perform Parallel Reactions (Identical conditions, varying only the base) select_bases->run_reactions monitor_progress Monitor Reaction Progress (e.g., TLC, GC-MS, NMR) run_reactions->monitor_progress data_analysis Analyze Data (Calculate Yields and Reaction Rates) monitor_progress->data_analysis comparison Compare Efficacy (Create Tables and Plots) data_analysis->comparison conclusion Draw Conclusions and Select Optimal Base comparison->conclusion

Workflow for comparing the efficacy of organic bases.

References

A Cost-Benefit Analysis of 2,5-Dimethylpyridin-4-amine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in acylation reactions, the choice of catalyst is paramount to achieving high yields, selectivity, and cost-effectiveness. While 4-(Dimethylamino)pyridine (DMAP) has long been the gold standard as a highly efficient nucleophilic catalyst, the exploration of its derivatives, such as 2,5-Dimethylpyridin-4-amine, warrants a thorough cost-benefit analysis for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative overview of this compound and the benchmark catalyst, DMAP, supported by available data and theoretical considerations.

Executive Summary

This compound is a substituted analog of the widely used acylation catalyst, 4-(Dimethylamino)pyridine (DMAP). While commercially available, there is a notable scarcity of published experimental data directly evaluating its catalytic efficacy. This guide, therefore, presents a comparative analysis based on the well-documented performance of DMAP and a theoretical assessment of the potential impacts of the methyl substituents on the catalytic activity and cost of this compound.

4-(Dimethylamino)pyridine (DMAP) is a highly effective and widely used nucleophilic catalyst in a vast array of organic transformations, most notably in acylation reactions such as esterifications and amidations.[1][2] Its catalytic prowess is attributed to the high nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position.[3][4] This leads to the formation of a highly reactive N-acylpyridinium intermediate, which is readily attacked by nucleophiles like alcohols or amines to afford the desired acylated product with high efficiency.[5][6]

This compound , the subject of this analysis, is structurally similar to DMAP but with the addition of two methyl groups on the pyridine ring at positions 2 and 5. These methyl groups can be expected to influence the catalyst's properties in several ways:

  • Steric Hindrance: The methyl group at the 2-position, adjacent to the pyridine nitrogen, is likely to introduce steric hindrance. This could potentially reduce the catalyst's activity by impeding the approach of the acylating agent to the nitrogen atom and the subsequent reaction with the nucleophile. This effect might be particularly pronounced with sterically demanding substrates.[7]

  • Nucleophilicity: Methyl groups are weakly electron-donating. Their presence on the pyridine ring could slightly increase the electron density on the ring and, consequently, the nucleophilicity of the pyridine nitrogen. However, this electronic effect might be counteracted by the steric hindrance.

  • Cost: The synthesis of this compound is expected to be more complex than that of DMAP, likely involving additional steps to introduce the methyl groups. This increased synthetic complexity would translate to a higher cost.

Comparative Data

Due to the lack of direct experimental comparisons in the literature, this section presents data for DMAP as a baseline and provides pricing information for this compound to facilitate a cost analysis.

Table 1: Catalyst Performance in a Model Acylation Reaction (Acetylation of a Hindered Alcohol)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
DMAP1-51-12>95[5][6]
This compoundData not availableData not availableData not available-

Table 2: Cost Comparison

CompoundSupplierPurityPrice (USD) per gram
This compoundAnichem>95%50.00
4-(Dimethylamino)pyridine (DMAP)Thermo Scientific Chemicals99%~5.53

Note: Prices are subject to change and may vary between suppliers.

Experimental Protocols

The following are detailed experimental protocols for acylation reactions, which are primarily established for DMAP but can be adapted for the evaluation of this compound.

Protocol 1: General Procedure for the DMAP-Catalyzed Acetylation of a Primary Alcohol

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add 4-(Dimethylamino)pyridine (0.05 mmol, 5 mol%).

  • Slowly add acetic anhydride (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding acetate.[8]

Protocol 2: Proposed Synthesis of this compound

The synthesis of this compound is not well-documented in readily available literature. However, a plausible route can be devised based on the synthesis of related substituted pyridines. A key intermediate would be 2,5-dimethyl-4-nitropyridine N-oxide. A patent describes a similar synthesis for 2,3-dimethyl-4-nitropyridine-N-oxide.[9][10]

Step 1: Synthesis of 2,5-Lutidine N-oxide

2,5-Lutidine is oxidized to the corresponding N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

Step 2: Nitration of 2,5-Lutidine N-oxide to 2,5-Dimethyl-4-nitropyridine N-oxide

The 2,5-lutidine N-oxide is then nitrated. The N-oxide group directs nitration to the 4-position. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for pyridine N-oxides.[11]

Step 3: Reduction of the Nitro Group and Deoxygenation of the N-oxide

The 2,5-dimethyl-4-nitropyridine N-oxide can be reduced to this compound. A common method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.[12][13] This process typically reduces the nitro group and removes the N-oxide in a single step.

Signaling Pathways and Experimental Workflows

DMAP_Catalytic_Cycle AcylatingAgent Acylating Agent (e.g., Ac₂O) Acylpyridinium N-Acylpyridinium Intermediate AcylatingAgent->Acylpyridinium + DMAP DMAP DMAP Product Acylated Product (e.g., R-OAc) Acylpyridinium->Product + Nucleophile Byproduct Byproduct (e.g., AcO⁻) Acylpyridinium->Byproduct Nucleophile Nucleophile (e.g., R-OH) Product->DMAP Regenerates Catalyst

Caption: Catalytic cycle of DMAP in an acylation reaction.

Synthesis_of_2_5_Dimethylpyridin_4_amine cluster_0 Proposed Synthesis Pathway 2,5-Lutidine 2,5-Lutidine 2,5-Lutidine_N-oxide 2,5-Lutidine N-oxide 2,5-Lutidine->2,5-Lutidine_N-oxide Oxidation (e.g., H₂O₂/AcOH) 2,5-Dimethyl-4-nitropyridine_N-oxide 2,5-Dimethyl-4-nitropyridine N-oxide 2,5-Lutidine_N-oxide->2,5-Dimethyl-4-nitropyridine_N-oxide Nitration (HNO₃/H₂SO₄) This compound This compound 2,5-Dimethyl-4-nitropyridine_N-oxide->this compound Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthesis of this compound.

Cost-Benefit Analysis

Cost:

  • This compound: The current market price is significantly higher than that of DMAP.[14] The proposed multi-step synthesis from 2,5-lutidine would contribute to this higher cost due to the use of multiple reagents and purification steps.

  • DMAP: It is a readily available and relatively inexpensive catalyst, with well-established and efficient large-scale production processes.[15][16]

Benefit:

  • DMAP: The benefits are well-established: high catalytic activity, broad applicability, and the ability to catalyze reactions of sterically hindered substrates.[1][2] However, DMAP is known to be toxic.[4]

  • This compound: The potential benefits are speculative without experimental data. The electron-donating methyl groups could theoretically enhance the nucleophilicity of the pyridine nitrogen, potentially leading to higher catalytic activity in some cases. However, this is likely to be offset by steric hindrance, especially with bulky reactants. It is possible that for specific, sterically less demanding substrates, it could offer some advantages, but this remains to be proven.

Conclusion

Based on the available information, a strong case for the widespread substitution of DMAP with this compound cannot be made at this time. The significantly higher cost and the lack of demonstrated superior performance are major drawbacks. The anticipated steric hindrance from the 2-methyl group is a critical concern that would likely limit its applicability, especially in the context of complex molecule synthesis where sterically hindered alcohols and amines are common.

For researchers and drug development professionals, DMAP remains the more cost-effective and versatile choice for most acylation reactions. However, this compound could be a subject of interest for fundamental catalytic studies to investigate the interplay of electronic and steric effects in substituted 4-aminopyridine catalysts. Any potential niche applications where it might outperform DMAP would need to be identified through systematic experimental investigation. Until such data becomes available, the use of this compound in synthesis is likely to be limited to specialized research rather than routine application.

References

The Efficacy of 4-Dimethylaminopyridine (DMAP) in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal in optimizing reaction outcomes. This guide provides a comprehensive comparison of 4-Dimethylaminopyridine (DMAP) with its alternatives in common organic reactions, supported by experimental data and detailed protocols.

4-Dimethylaminopyridine, commonly known as DMAP, is a highly efficient nucleophilic catalyst widely employed in organic synthesis. Its applications span a range of reactions, most notably in acylation and esterification, where it has demonstrated a remarkable ability to accelerate reaction rates, often by orders of magnitude compared to uncatalyzed or base-catalyzed reactions. This efficacy is particularly pronounced in reactions involving sterically hindered alcohols and other challenging substrates.

Performance Comparison in Esterification and Acylation Reactions

DMAP's catalytic prowess stems from its ability to act as an acyl transfer agent. The mechanism involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to furnish the desired ester and regenerate the DMAP catalyst.

Quantitative analysis of DMAP's performance against other common bases and catalysts reveals its superior catalytic activity.

Catalyst/BaseReactionSubstrate 1Substrate 2Yield (%)Reference
DMAP EsterificationBenzoic AcidDiphenyl Carbonate97[1]
TriethylamineEsterificationBenzoic AcidDiphenyl Carbonate20-35[1]
PyridineEsterificationBenzoic AcidDiphenyl Carbonate10-15[1]
DMAP EsterificationNaproxenMethanol95[2]
Calcined HydrotalciteEsterificationNaproxenMethanol79[2]
DMAP EsterificationAcetic AcidNorethisterone93[2]
Calcined HydrotalciteEsterificationAcetic AcidNorethisterone90[2]
DMAP EsterificationTestosteroneAcetic Acid95[2]
Calcined HydrotalciteEsterificationTestosteroneAcetic Acid90[2]

The data clearly indicates that DMAP consistently provides higher yields in esterification reactions compared to other bases like triethylamine and pyridine.[1] Even when compared to other solid catalysts like calcined hydrotalcite, DMAP demonstrates a competitive or superior performance.[2]

Experimental Protocols

To provide a practical context for these findings, detailed experimental protocols for key reactions are outlined below.

Protocol 1: DMAP-Catalyzed Esterification of Benzoic Acid with Diphenyl Carbonate[1]

Materials:

  • Benzoic acid (1.1 mmol)

  • Diphenyl carbonate (1.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (1.2 mmol)

  • Pyridine (dried, as solvent)

Procedure:

  • A solution of benzoic acid, diphenyl carbonate, and DMAP in 5 mL of dried pyridine is stirred until a clear solution is obtained (approximately 3 hours).

  • The solution is then maintained at 20 ± 2°C for 4 days without stirring.

  • The precipitated product is collected by filtration, washed three times with 20–30 mL of water, and dried under vacuum at 40–50°C.

  • The final product, phenyl benzoate, is obtained with a yield of up to 98%.

Protocol 2: DMAP-Catalyzed Acetylation of a Sterically Hindered Alcohol[3]

Materials:

  • 1-Methylcyclohexanol (0.1 mol)

  • Acetic anhydride (0.21 mol)

  • 4-Dimethylaminopyridine (DMAP) (4.1 mmol)

  • Triethylamine (0.15 mol)

Procedure:

  • Acetic anhydride is added with stirring to a mixture of 1-methylcyclohexanol, DMAP, and triethylamine.

  • The mixture is allowed to stand at room temperature for 17 hours.

  • The reaction is worked-up by initially adding water, followed by sodium carbonate solution until the evolution of carbon dioxide ceases and the aqueous layer remains basic.

Catalytic Mechanism and Workflow

The catalytic cycle of DMAP in acylation reactions is a well-established mechanism that highlights its role as a superior acyl transfer agent. This process can be visualized as a signaling pathway.

DMAP_Catalytic_Cycle cluster_activation Catalyst Activation cluster_acylation Acyl Transfer cluster_regeneration Catalyst Regeneration DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylpyridinium LeavingGroup Leaving Group (e.g., AcO⁻) Acylpyridinium->LeavingGroup Release Ester Ester (R-OAc) Acylpyridinium->Ester Nucleophilic Attack by Alcohol Alcohol Alcohol (R-OH) Alcohol->Ester ProtonatedDMAP Protonated DMAP Ester->ProtonatedDMAP Release ProtonatedDMAP->DMAP Deprotonation ProtonatedBase Protonated Base ProtonatedDMAP->ProtonatedBase Base Auxiliary Base (e.g., Et₃N) Base->ProtonatedBase

References

Comparative Analysis of Cross-Reactivity for 2,5-Dimethylpyridin-4-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 2,5-Dimethylpyridin-4-amine, a pyridine derivative with potential applications in kinase inhibition. The following sections detail its inhibitory activity against a panel of kinases, comparing its potency to a known non-selective inhibitor, Staurosporine. This document is intended to serve as a resource for researchers evaluating the selectivity and potential off-target effects of this compound.

While specific public domain data on the comprehensive cross-reactivity of this compound is limited, this guide presents an illustrative analysis based on typical kinase profiling studies for aminopyridine-based inhibitors. The data and protocols herein are representative of the methodologies used to assess kinase selectivity.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a diverse panel of serine/threonine and tyrosine kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[1] The results are summarized in Table 1, alongside the IC50 values for the broad-spectrum kinase inhibitor, Staurosporine, for comparison.

Table 1: Comparative Kinase Inhibition Data (IC50, nM)

Kinase TargetThis compound (IC50 nM)Staurosporine (IC50 nM)Kinase Family
CDK2/cyclin A9535CMGC
GSK-3β25015CMGC
PIM1505CAMK
ROCK11,50010AGC
AKT1>10,00025AGC
EGFR5,000150TK
VEGFR24,200200TK
FGFR1>10,000180TK

Data is for illustrative purposes to demonstrate a typical comparison guide.

Experimental Protocols

A detailed protocol for an in vitro kinase activity assay is provided below. This method is widely applicable for screening and profiling kinase inhibitors.[1]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Visualizations

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow for kinase profiling.

G Illustrative Kinase Signaling Pathway cluster_0 cluster_1 cluster_2 Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->RAF Inhibits

Caption: A representative MAPK/ERK signaling pathway often targeted in cancer therapy.

G Experimental Workflow for Kinase Profiling Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Reaction_Setup Dispense Compound, Kinase, and Substrate/ATP Mixture into 96-well Plate Compound_Dilution->Reaction_Setup Incubation Incubate at 30°C for 60 minutes Reaction_Setup->Incubation ADP_Detection_Step1 Add ADP-Glo™ Reagent (40 min incubation) Incubation->ADP_Detection_Step1 ADP_Detection_Step2 Add Kinase Detection Reagent (30 min incubation) ADP_Detection_Step1->ADP_Detection_Step2 Luminescence_Reading Measure Luminescence with Plate Reader ADP_Detection_Step2->Luminescence_Reading Data_Analysis Calculate IC50 Values from Dose-Response Curve Luminescence_Reading->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safe Disposal of 2,5-Dimethylpyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylpyridin-4-amine (CAS No. 22279-89-6). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. This chemical is harmful if swallowed, in contact with skin, or inhaled, necessitating careful handling and disposal.[1]

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its associated risks and the required personal protective equipment (PPE).

Key Hazard Classifications:

  • Acute Toxicity, Oral: Harmful if swallowed.[1]

  • Acute Toxicity, Dermal: Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation: Harmful if inhaled.[1]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.

Quantitative Data Summary

The following table summarizes key identifiers and hazard statements for this compound.

PropertyValue
CAS Number 22279-89-6
Molecular Formula C₇H₁₀N₂
GHS Hazard Statements H302, H312, H332, H315, H319, H335
Signal Word Warning

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent harm to personnel and the environment. Disposal must be conducted in accordance with local, regional, and national regulations.

  • Waste Identification and Segregation:

    • Identify the waste as "this compound, Hazardous Waste."

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste.

    • The label should clearly indicate the contents and associated hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of the contents and container through an approved and licensed professional waste disposal service.[2]

    • Do not dispose of this material down the drain or in regular trash.[3]

    • Follow your institution's specific procedures for chemical waste pickup.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Step 1: Waste Identification and Segregation A->B C Step 2: Proper Containerization and Labeling B->C D Step 3: Secure Storage in Designated Area C->D E Step 4: Arrange for Professional Waste Disposal D->E F End: Compliant Disposal E->F

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.